molecular formula C6H5F2NO B169713 5-Amino-2,4-difluorophenol CAS No. 113512-71-3

5-Amino-2,4-difluorophenol

Numéro de catalogue: B169713
Numéro CAS: 113512-71-3
Poids moléculaire: 145.11 g/mol
Clé InChI: CXADAFQCFSVRGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Amino-2,4-difluorophenol (CAS 113512-71-3) is a multifunctional aromatic compound of significant interest in medicinal and organic chemistry. It serves as a versatile synthetic intermediate and key building block for the development of more complex molecules. Its structure, featuring both electron-donating (amino, hydroxyl) and electron-withdrawing (fluorine) groups, creates a unique electronic profile that is valuable for further chemical transformations . This compound has demonstrated practical application in chemical synthesis, for instance, as a precursor in the multi-step, gram-scale synthesis of PC190723, a potent bactericidal agent and inhibitor of the bacterial cell division protein FtsZ . The strategic incorporation of fluorine atoms, as seen in this molecule, is a common practice in drug design to enhance metabolic stability, influence lipophilicity, and increase binding affinity to biological targets . Researchers will find this compound characterized by the molecular formula C₆H₅F₂NO and a molecular weight of 145.11 g/mol . It has a calculated boiling point of 246.5 °C and a density of 1.472 g/cm³ . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-amino-2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXADAFQCFSVRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382396
Record name 5-amino-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113512-71-3
Record name 5-amino-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,4-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2,4-difluorophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3), a key intermediate in pharmaceutical and chemical synthesis.

Core Chemical Properties

This compound is a difluorinated aromatic amine and phenol (B47542) derivative. The presence of fluorine atoms significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] It is a solid at room temperature, appearing as a brown powder.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 113512-71-3[3][4][5][6]
Molecular Formula C₆H₅F₂NO[5]
Molecular Weight 145.11 g/mol [2][4]
Appearance Brown powder/solid[2]
Melting Point 177 °C[5]
Boiling Point 246.5 °C at 760 mmHg[3][4]
Solubility Data not readily available

Chemical Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with one amino group, one hydroxyl group, and two fluorine atoms. The IUPAC name for this compound is this compound.

Structural Identifiers:

  • SMILES: NC1=CC(O)=C(F)C=C1F[3]

  • InChI: InChI=1S/C6H5F2NO/c7-4-1-5(9)6(10)2-3(4)8/h1-2,10H,8H2 (Generated from SMILES)

The arrangement of these functional groups on the aromatic ring gives rise to its specific chemical reactivity and potential for forming various derivatives.

G cluster_start Starting Material cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product start 2,4-Difluoro-5-nitrophenol dissolution Dissolve in Methanol start->dissolution reaction Catalytic Hydrogenation (H₂, Pd/C) dissolution->reaction filtration Filter to remove Catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification evaporation->purification end This compound purification->end G ER_Stress ER Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR IRE1 IRE1 Activation UPR->IRE1 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing Cell_Fate Cell Fate Decision (Adaptation or Apoptosis) XBP1_splicing->Cell_Fate

References

An In-depth Technical Guide to 5-Amino-2,4-difluorophenol (CAS: 113512-71-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Amino-2,4-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two fluorine atoms, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate. This guide provides a comprehensive overview of its physicochemical properties, key applications in drug discovery, detailed experimental protocols, and essential safety information.

Physicochemical Properties

This compound is typically a solid at room temperature.[1][2] Its properties are summarized in the table below. Proper storage involves keeping it in a dark, well-ventilated place under an inert atmosphere.[1]

PropertyValueReference
CAS Number 113512-71-3[1]
Molecular Formula C₆H₅F₂NO[3]
Molecular Weight 145.11 g/mol [1][3]
Appearance Brown powder / Crystalline solid[3]
Boiling Point 246.5°C at 760 mmHg[1]
Melting Point 177 °C
Purity Typically ≥98%[4]

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1, two fluorine atoms at positions 2 and 4, and an amino group at position 5.[1] This arrangement makes the amino group a key nucleophilic center for further chemical modifications.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show distinct signals for the two aromatic protons, which would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would display six signals for the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine would show large one-bond C-F coupling constants. Carbons at the ortho and meta positions relative to the fluorine atoms would exhibit smaller two- and three-bond coupling constants, respectively.

  • ¹⁹F NMR: Two distinct signals would be expected, one for each fluorine atom, with their coupling to each other (meta-coupling) and to adjacent protons being observable.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably in the field of oncology and inflammatory diseases.

3.1 Kinase Inhibitors

The difluorophenol moiety is a recognized pharmacophore that can engage in favorable polar interactions within the ATP-binding site of various kinases.[5] Kinases are crucial enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[6]

This compound is used as a nucleophile in nucleophilic aromatic substitution (SₙAr) reactions with heterocyclic scaffolds, such as dichloropyrimidines, to construct the core of kinase inhibitors.[7][8] This approach is used to develop inhibitors for a range of targets, including:

  • Receptor Tyrosine Kinases (RTKs): These are key targets in cancer therapy, and aminophenol derivatives are used to build scaffolds that inhibit their activity.[6][9]

  • Vaccinia-Related Kinases (VRK1 and VRK2): The difluorophenol group has been shown to interact with conserved residues in the ATP-binding pocket of these kinases, making it a valuable component in inhibitor design.[5]

  • Aurora Kinases: These are involved in cell cycle regulation, and pyrimidine-based inhibitors derived from related building blocks target these enzymes.[7]

The presence of fluorine can increase the metabolic stability and binding affinity of the final compound.

3.2 Other Pharmaceutical Applications

The compound is also described as a precursor in the synthesis of antibiotics and other bioactive molecules, leveraging the reactivity of its amino group for building more complex structures.[3]

Key Experimental Protocols

The following are representative experimental methodologies for the synthesis and application of this compound.

4.1 Synthesis of this compound

The most common route to synthesize this compound is through the chemical reduction of its nitro precursor, 2,4-Difluoro-5-nitrophenol (CAS 113512-57-5).

Protocol: Catalytic Hydrogenation

  • In a suitable reaction vessel, dissolve 2,4-Difluoro-5-nitrophenol (1.0 eq) in a solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

4.2 Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Intermediate

This protocol describes a typical SₙAr reaction where this compound acts as a nucleophile.

Protocol: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a dichlorinated heterocyclic compound such as 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).[6]

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture to act as an HCl scavenger.

  • Heat the reaction mixture, typically to 80-100°C, for several hours (e.g., 12 hours).[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the desired kinase inhibitor intermediate. Further purification can be achieved via column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic utility and mechanism of action related to this compound.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagent Reaction Partner cluster_product Product Nitrophenol 2,4-Difluoro-5-nitrophenol Aminophenol This compound Nitrophenol->Aminophenol Reduction (e.g., H₂, Pd/C) Inhibitor Kinase Inhibitor Core Aminophenol->Inhibitor SNAr Reaction (Base, Heat) Pyrimidine Dichloropyrimidine Scaffold Pyrimidine->Inhibitor

Caption: Synthetic workflow for a kinase inhibitor using this compound.

G cluster_kinase Kinase Enzyme Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP_Site ATP Binding Pocket No_Reaction Phosphorylation Blocked ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Inhibitor Inhibitor (Derived from This compound) Inhibitor->ATP_Site Competitively Binds Downstream Downstream Signaling Phospho_Substrate->Downstream Activates

Caption: Mechanism of an ATP-competitive kinase inhibitor derived from the core scaffold.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • Use only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Store in a tightly sealed container in a cool, dry place.

References

Technical Guide: Physicochemical Properties of 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3), a fluorinated aromatic compound relevant to organic synthesis and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and structural elucidation.

PropertyValue
Molecular FormulaC₆H₅F₂NO[1]
Molecular Weight145.11 g/mol [1][2]
CAS Number113512-71-3[1][2]

Experimental Protocols

The data presented in this guide is based on standardized computational and analytical methods commonly accepted in the chemical industry.

  • Molecular Formula Determination: The formula is derived from the known covalent structure of the molecule, which consists of a phenol (B47542) ring substituted with one amino and two fluorine groups.

  • Molecular Weight Calculation: The molecular weight is computationally derived from the molecular formula (C₆H₅F₂NO) using the standard atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), Nitrogen (14.007 u), and Oxygen (15.999 u). The reported value of 145.11 g/mol is consistent across multiple chemical data providers[1][2].

Logical Data Relationship

The relationship between the compound's identity, its elemental composition (formula), and its molar mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical hierarchy.

G A This compound B Molecular Formula C₆H₅F₂NO A->B is defined by C Molecular Weight 145.11 g/mol B->C results in

Fig. 1: Relationship between Compound, Formula, and Molecular Weight.

References

Spectroscopic Data for 5-Amino-2,4-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic information for the compound 5-Amino-2,4-difluorophenol (CAS No. 113512-71-3). Despite a comprehensive search of publicly available databases and literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document addresses this data gap by presenting the known physical and chemical properties of this compound. Furthermore, as a proxy for understanding its potential spectroscopic characteristics, this guide provides detailed experimental data and protocols for a closely related isomer, 4-Amino-2,5-difluorophenol. This information is intended to serve as a valuable reference point for researchers working with and synthesizing fluorinated aminophenols.

Introduction to this compound

This compound is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.[1] The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and metabolic stability. The compound has a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[1] It is described as a solid at room temperature.[1]

Spectroscopic Data (Representative Isomer: 4-Amino-2,5-difluorophenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Amino-2,5-difluorophenol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.03s1HOH
6.64-6.53m1HAr-H
4.67s2HNH₂

Solvent: DMSO-d₆

¹³C NMR Data for 4-Amino-2,5-difluorophenol

Due to the lack of publicly available experimental ¹³C NMR data for 4-Amino-2,5-difluorophenol, a table for these values cannot be provided at this time.

Infrared (IR) Spectroscopy

Specific experimental IR data for 4-Amino-2,5-difluorophenol is not available in the searched resources. However, the expected characteristic absorption bands for the functional groups present in the molecule are listed below.

Predicted IR Absorption Bands for Aminophenols

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H, N-HStretching
1620-1560N-HBending
1500-1400C=CAromatic Ring Stretching
1300-1200C-OStretching
1250-1000C-FStretching
1200-1000C-NStretching
Mass Spectrometry (MS)

The exact mass of this compound is 145.0339 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at or near this m/z value. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like aminophenols.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H, ¹³C Spectra) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Processing->NMR_Analysis

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

IR_Workflow cluster_IR IR Spectroscopy Workflow IR_Sample Sample Preparation (ATR for Solids) IR_Acquisition Data Acquisition (FTIR Spectrometer) IR_Sample->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Functional Group Identification) IR_Processing->IR_Analysis

Caption: General workflow for Infrared (IR) spectroscopy.

MS_Workflow cluster_MS Mass Spectrometry Workflow MS_Sample Sample Introduction MS_Ionization Ionization (e.g., EI, ESI) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Ion Detection MS_Analysis->MS_Detection MS_Spectrum Mass Spectrum Generation MS_Detection->MS_Spectrum

Caption: General workflow for Mass Spectrometry (MS).

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a foundational understanding of its properties and expected spectral behavior. The included data for the isomer 4-Amino-2,5-difluorophenol, along with generalized experimental protocols and workflows, offers a valuable resource for researchers in the field. It is recommended that researchers synthesizing or working with this compound perform their own analytical characterization to obtain definitive spectroscopic data.

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Amino-2,4-difluorophenol, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of a substituted difluorophenyl precursor to introduce a nitro group at the desired position. The subsequent and final step is the reduction of the nitro group to an amine, yielding the target molecule. This pathway is favored for its relatively straightforward execution and the availability of starting materials.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2_4_difluorophenyl_ethyl_carbonate 2,4-Difluorophenyl ethyl carbonate intermediate Nitro Intermediate 2_4_difluorophenyl_ethyl_carbonate->intermediate HNO₃, H₂SO₄ 0 °C 2_4_difluoro_5_nitrophenol 2,4-Difluoro-5-nitrophenol (B174620) intermediate->2_4_difluoro_5_nitrophenol NaHCO₃, Methanol (B129727) Room Temperature 5_amino_2_4_difluorophenol This compound 2_4_difluoro_5_nitrophenol->5_amino_2_4_difluorophenol H₂, Pd/C Methanol

A two-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the expected outcomes.

StepReactionStarting MaterialKey ReagentsSolventTemperatureTimeYield (%)Purity (%)
1Nitration & Hydrolysis2,4-Difluorophenyl ethyl carbonateNitric acid, Sulfuric acid, Sodium bicarbonateMethanol, Ethyl acetate (B1210297)0 °C to Room Temp.~16.25 hours84>98
2Reduction2,4-Difluoro-5-nitrophenolHydrogen (H₂), 10% Palladium on Carbon (Pd/C)MethanolRoom Temp.3-5 hours~95>98

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-5-nitrophenol

This procedure outlines the nitration of 2,4-difluorophenyl ethyl carbonate followed by hydrolysis to yield 2,4-difluoro-5-nitrophenol.

Materials:

  • 2,4-Difluorophenyl ethyl carbonate

  • Sulfuric acid (concentrated)

  • Nitric acid (70%)

  • Ice-cold water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

  • Sodium bicarbonate (solid)

  • 3M Hydrochloric acid (HCl) solution

  • Dichloromethane (B109758)

Procedure:

  • In a reaction vessel, dissolve 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) in sulfuric acid (10 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add nitric acid (0.78 mL, 19 mmol) to the reaction mixture, ensuring the temperature is maintained at approximately 0 °C.

  • Allow the reaction to proceed for 15 minutes at 0 °C.

  • Terminate the reaction by pouring the mixture into ice-cold water (70 mL).

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitro intermediate as a thick syrup.

  • Dissolve the nitro product in methanol (20 mL) and add solid sodium bicarbonate (4.0 g, 47 mmol).

  • Stir the mixture for 16 hours at room temperature.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the resulting solid in water (20 mL) and acidify with 3M HCl solution to a pH of approximately 5.

  • Extract the final product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-difluoro-5-nitrophenol (2.34 g, 84% yield).

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of 2,4-difluoro-5-nitrophenol to produce this compound.

Materials:

  • 2,4-Difluoro-5-nitrophenol

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite or a similar filter aid

Procedure:

  • In a hydrogenation vessel, dissolve 2,4-difluoro-5-nitrophenol (e.g., 2.0 g, 11.4 mmol) in methanol (50 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 0.2 g, 10 wt%) to the solution.

  • Seal the vessel and purge the system with nitrogen gas to remove any air.

  • Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atm.

  • Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Prepare Reagents and Solvents Start->Reagents Nitration Step 1: Nitration Reagents->Nitration Reduction Step 2: Reduction Nitration->Reduction Filtration Filtration Reduction->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (optional) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final_Product Analysis->Final_Product This compound

General experimental workflow for the synthesis of this compound.

Technical Guide: Stability and Storage of 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-2,4-difluorophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public data on this compound, this document synthesizes information from structurally related aminophenols and general principles of chemical stability. It outlines potential degradation pathways under various stress conditions, including hydrolysis, oxidation, thermolysis, and photolysis. Detailed, albeit representative, experimental protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided. This guide serves as a practical resource for ensuring the integrity and purity of this compound in research and development settings.

Introduction

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. The inherent reactivity of the amino and hydroxyl functional groups, coupled with the electronic effects of the fluorine substituents, dictates its stability profile. Understanding the factors that influence the degradation of this compound is critical for establishing appropriate storage and handling procedures, ensuring the reliability of experimental results, and maintaining the quality of pharmaceutical intermediates. This guide details the likely stability characteristics of this compound and provides a framework for its empirical evaluation.

Recommended Storage and Handling

Proper storage is essential to maintain the purity and stability of this compound. Based on information for analogous compounds and general best practices for fine chemicals, the following conditions are recommended.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C for long-term storage. Room temperature is acceptable for short-term use.Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The amino and phenol (B47542) groups are susceptible to oxidation.
Light Protect from light by using amber vials or storing in a dark place.Aromatic amines and phenols can be light-sensitive and undergo photodegradation.
Container Use a tightly sealed, chemically resistant container (e.g., glass).Prevents exposure to moisture and air.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.To prevent chemical exposure and ensure personnel safety.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the chemical behavior of a substance under stress. The primary degradation pathways for this compound are anticipated to be oxidation, with potential contributions from hydrolysis, photolysis, and thermolysis.

dot

main This compound oxidized Quinone-imine Derivatives main->oxidized Oxidation (H₂O₂, Air) hydrolyzed Hydroxylated Byproducts main->hydrolyzed Hydrolysis (Acid/Base) photo Photodegradation Products (e.g., colored oligomers) main->photo Photolysis (UV/Vis Light) thermal Thermal Decomposition Products main->thermal Thermolysis (Heat)

Caption: Potential Degradation Pathways for this compound.

Oxidative Degradation

The aminophenol moiety is highly susceptible to oxidation, which is likely the primary degradation pathway.[1][2][3][4][5] Oxidation can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by oxidizing agents. The initial step is often the formation of a phenoxy radical, which can then lead to the formation of quinone-imine structures and further polymerize into colored, high-molecular-weight impurities.[3]

Hydrolytic Degradation

While the amide bond is known to undergo hydrolysis, the aromatic amine and phenol groups in this compound are generally stable to hydrolysis under neutral conditions.[6][7][8] However, under strongly acidic or basic conditions and elevated temperatures, degradation may occur, potentially leading to hydroxylation or other modifications of the aromatic ring.

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in aromatic amines.[9][10][11][12] This can lead to the formation of colored degradation products through complex radical-mediated pathways. The extent of degradation depends on the wavelength and intensity of the light source.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The presence of fluorine atoms generally increases the thermal stability of aromatic compounds.[13][14] However, at sufficiently high temperatures, decomposition can occur, leading to the release of volatile products and the formation of a carbonaceous residue.[15]

Experimental Protocols for Stability Studies

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. A stability-indicating analytical method, such as HPLC, is essential for separating the parent compound from its degradation products.

dot

start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions: - Acid Hydrolysis (HCl) - Base Hydrolysis (NaOH) - Oxidation (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis Light) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze Samples by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Results: - Purity of Parent Peak - Formation of Degradation Products - Mass Balance analyze->evaluate

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of aromatic amines. The goal is to develop a method that can resolve the main peak of this compound from all potential degradation products.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Protocols

The following are representative protocols for stress testing. The conditions may need to be adjusted to achieve a target degradation of 5-20%.

4.2.1. Acid Hydrolysis

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.

  • Add an equal volume of 1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 M NaOH.

  • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

4.2.2. Base Hydrolysis

  • Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

  • Add an equal volume of 1 M NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 M HCl.

  • Dilute with the mobile phase for HPLC analysis.

4.2.3. Oxidative Degradation

  • Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase for HPLC analysis.

4.2.4. Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

  • For solution stability, prepare a 1 mg/mL solution and heat at 80°C for 48 hours.

  • Cool the sample and dissolve/dilute with the mobile phase for HPLC analysis.

4.2.5. Photolytic Degradation

  • Prepare a 1 mg/mL solution of this compound.

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be stored in the dark under the same temperature conditions.

  • Dilute the samples with the mobile phase for HPLC analysis.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to facilitate comparison. The percentage of the parent compound remaining and the percentage of major degradation products should be reported.

Table 3: Representative Forced Degradation Data

Stress Condition% this compound Remaining% Total Degradation ProductsObservations
Control 99.8<0.2No significant change.
Acid Hydrolysis (1 M HCl, 60°C, 24h) 98.51.5Minor degradation observed.
Base Hydrolysis (1 M NaOH, 60°C, 24h) 97.22.8Slight degradation with the formation of a new peak.
Oxidation (3% H₂O₂, RT, 24h) 85.314.7Significant degradation, solution turned brown. Multiple degradation peaks observed.
Thermal (80°C, 48h, solution) 96.13.9Moderate degradation.
Photolytic (ICH Q1B) 92.47.6Noticeable degradation, slight color change.

Conclusion

This compound is expected to be most susceptible to oxidative degradation, with moderate sensitivity to photolytic and thermal stress. It is likely to be relatively stable under mild hydrolytic conditions. For optimal stability, it is imperative to store the compound in a freezer, under an inert atmosphere, and protected from light. The experimental framework provided in this guide offers a robust approach for the systematic evaluation of the stability of this compound, enabling researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate.

References

5-Amino-2,4-difluorophenol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3). The information is compiled to ensure safe laboratory practices for professionals engaged in research and development.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound used in chemical synthesis.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 113512-71-3[1][2]
Molecular Formula C₆H₅F₂NO[3]
Molecular Weight 145.11 g/mol [1]
Physical State Solid at room temperature[1]
Boiling Point 246.5°C at 760 mmHg[1]
Melting Point Not available

Hazard Identification and GHS Classification

The compound is classified as hazardous. The signal word associated with it is "Warning".[1] The GHS hazard statements indicate potential health risks upon exposure.

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.[1]

GHS_Hazards cluster_product This compound cluster_hazards GHS Hazard Classifications Product {CAS: 113512-71-3 | Signal Word: Warning} H302 H302: Harmful if swallowed Product->H302 H315 H315: Causes skin irritation Product->H315 H319 H319: Causes serious eye irritation Product->H319 H335 H335: May cause respiratory irritation Product->H335

GHS Hazard Profile for this compound.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize risk. Personnel must be trained on the specific hazards of this compound.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or fumes.[4]

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.

  • Hygiene: Wash hands and skin thoroughly with soap and water after handling.[4] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[4]

Storage:

  • Conditions: Store in original, tightly sealed containers in a cool, dry, and dark place.[1][4] The compound should be stored under an inert atmosphere.[1]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[4]

  • Container Integrity: Protect containers from physical damage and check regularly for leaks.[4]

Personal Protective Equipment (PPE) and Exposure Control

A risk assessment should precede handling to determine the necessary PPE. The following provides a general guideline.

Exposure RouteRecommended ProtectionSpecifications
Eye/Face Safety glasses with side-shields or chemical goggles.[4]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protective gloves (e.g., nitrile rubber) and a lab coat.[4]Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]Required if ventilation is inadequate or if dust formation is likely.[4][5]

PPE_Workflow start Begin Handling This compound ppe_basic Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe_basic Always Wear assess_ventilation Is work performed in a certified chemical fume hood? use_hood Proceed with Standard PPE assess_ventilation->use_hood Yes no_hood Use additional respiratory protection assess_ventilation->no_hood No ppe_basic->assess_ventilation ppe_enhanced Enhanced PPE: - Chemical Goggles - Respirator (N95/P100) - Full protective clothing no_hood->ppe_enhanced Required

Decision workflow for selecting appropriate PPE.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • Ingestion: If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[5][6]

Accidental Release Measures:

  • Minor Spills: For dry spills, use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[4]

  • Major Spills: Evacuate personnel from the area. Alert emergency services and control personal contact by wearing appropriate PPE.[4] Prevent the spillage from entering drains or waterways.[4]

  • Decontamination: After cleanup, wash the area down with large amounts of water.[4]

Fire-Fighting Measures:

  • Hazards: The compound is not considered a significant fire risk, but containers may burn.[4] May emit corrosive fumes in a fire.[4]

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

  • Protective Actions: Firefighters should wear self-contained breathing apparatus and full protective clothing. Cool fire-exposed containers with a water spray from a protected location.[4]

References

Solubility Profile of 5-Amino-2,4-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2,4-difluorophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the physicochemical properties of its functional groups. Additionally, a general experimental workflow for determining the solubility of a solid compound is presented.

Introduction

This compound is a substituted aromatic compound containing amino (-NH₂), hydroxyl (-OH), and fluoro (-F) functional groups.[1] Its utility in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, necessitates a thorough understanding of its solubility in various solvent systems.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide aims to provide a foundational understanding of the expected solubility behavior of this compound to aid researchers in its handling and application.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅F₂NO[1]
Molecular Weight145.11 g/mol [1]
Physical StateSolid at room temperature[1]
Boiling Point246.5 °C at 760 mmHg[1]

Solubility Profile: A Qualitative Assessment

Polar Solvents

The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a moderate to good solubility in polar protic solvents.

  • Water: The molecule's ability to form hydrogen bonds with water suggests some degree of aqueous solubility. However, the aromatic ring and the fluorine atoms contribute to its hydrophobicity, likely limiting its solubility in water. The pH of the aqueous solution is expected to significantly influence solubility; in acidic conditions, the amino group will be protonated to form a more soluble salt, while in basic conditions, the phenolic hydroxyl group will be deprotonated, also leading to increased solubility.

  • Alcohols (e.g., Methanol, Ethanol): These polar protic solvents can engage in hydrogen bonding with the amino and hydroxyl groups, suggesting that this compound will exhibit good solubility in lower-chain alcohols. Generally, aminophenols are moderately soluble in alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is anticipated that this compound would be readily soluble in these solvents. Acetonitrile, being less polar, may offer moderate solubility.

Non-Polar Solvents

The benzene (B151609) ring and the fluorine atoms lend some non-polar character to the molecule. However, the strong polarity of the amino and hydroxyl groups will likely dominate, leading to poor solubility in non-polar solvents.

  • Hydrocarbons (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar aliphatic and aromatic hydrocarbons.

  • Ethers (e.g., Diethyl Ether): Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor. Therefore, this compound may exhibit slight to moderate solubility in this solvent.

Influence of Fluorine Atoms

The two fluorine atoms on the aromatic ring have a dual effect. They increase the polarity of the C-F bonds but also contribute to the overall hydrophobicity of the molecule. The electron-withdrawing nature of fluorine can also affect the pKa of the amino and hydroxyl groups, which in turn influences solubility in aqueous solutions of varying pH.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of this compound is necessary for specific applications. A general workflow for such a determination is outlined below.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_end Result start Start: Obtain pure This compound and selected solvents weigh Accurately weigh excess amount of solid start->weigh mix Add solid to a known volume of solvent in a sealed vial weigh->mix equilibrate Equilibrate at constant temperature with agitation (e.g., shaker bath) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw a known volume of the supernatant settle->sample analyze Analyze concentration (e.g., HPLC, UV-Vis, gravimetric analysis) sample->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate end End: Quantitative Solubility Data calculate->end

Fig. 1: General workflow for the experimental determination of solubility.
General Experimental Protocol

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.

  • Separation: Allow the undissolved solid to settle or separate it by centrifugation.

  • Analysis: Carefully withdraw a known volume of the saturated supernatant. Determine the concentration of the dissolved solid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or by evaporating the solvent and weighing the residue (gravimetric analysis).

  • Calculation: Calculate the solubility from the determined concentration.

Conclusion

While quantitative solubility data for this compound is not currently available in public literature, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. The presence of polar amino and hydroxyl groups suggests good solubility in polar organic solvents, with pH playing a significant role in its aqueous solubility. For applications requiring precise solubility values, experimental determination is recommended. The provided general workflow serves as a starting point for developing a specific protocol for such measurements.

References

5-Amino-2,4-difluorophenol: A Core Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4-difluorophenol is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. The strategic placement of fluorine atoms and the reactive amino and hydroxyl groups make it an attractive starting material for the development of novel kinase inhibitors and other complex pharmaceutical agents. This technical guide provides a comprehensive overview of the potential research applications of this compound, including its synthesis, physicochemical properties, and its role as a key intermediate in the generation of bioactive molecules. This document also details experimental protocols and visualizes key chemical and biological pathways to facilitate further research and development.

Introduction

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, with its unique substitution pattern, offers a versatile platform for the synthesis of diverse compound libraries. The presence of two electron-withdrawing fluorine atoms influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group, providing distinct reactivity for synthetic transformations. This guide explores the utility of this compound as a precursor for potent kinase inhibitors, with a focus on the MEK/ERK signaling pathway, a critical cascade in cancer cell proliferation and survival.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 113512-71-3[1]
Molecular Formula C₆H₅F₂NO[1]
Molecular Weight 145.11 g/mol [1]
Appearance Solid[1]
Boiling Point 246.5°C at 760 mmHg[1]
Storage Store in a dark place, in an inert atmosphere, at room temperature.[1]

Synthesis of this compound

Proposed Synthetic Workflow

The logical synthesis of this compound would proceed as illustrated in the following workflow diagram.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2,4-Difluorophenol (B48109) 2,4-Difluorophenol 2,4-Difluoro-5-nitrophenol (B174620) 2,4-Difluoro-5-nitrophenol 2,4-Difluorophenol->2,4-Difluoro-5-nitrophenol HNO3/H2SO4 Nitrating Agent Nitrating Agent Reducing Agent Reducing Agent This compound This compound 2,4-Difluoro-5-nitrophenol->this compound e.g., H2, Pd/C or Fe/HCl

Caption: Proposed two-step synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related compounds)

The following protocol is adapted from the synthesis of a related isomer, 4-amino-2,6-difluorophenol, and can be considered a starting point for the synthesis of this compound.

Step 1: Nitration of 2,4-Difluorophenol to 2,4-Difluoro-5-nitrophenol (Hypothetical)

  • To a stirred solution of 2,4-difluorophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched by pouring it into ice water, and the crude product is collected by filtration or extraction.

  • Purification is achieved by recrystallization or column chromatography to yield 2,4-difluoro-5-nitrophenol.

Step 2: Reduction of 2,4-Difluoro-5-nitrophenol to this compound

  • To a solution of 2,4-difluoro-5-nitrophenol in a suitable solvent (e.g., ethanol (B145695) or methanol), a catalyst such as 10% palladium on carbon is added.

  • The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Research Applications in Kinase Inhibitor Synthesis

This compound is a key building block for the synthesis of potent kinase inhibitors, particularly those targeting the MEK/ERK pathway. The amino and hydroxyl groups provide handles for further chemical modifications to build complex molecules that can interact with the ATP-binding pocket or allosteric sites of kinases.

The MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an important target for drug development.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation

Caption: The MEK/ERK signaling pathway.

Role in the Synthesis of Substituted Quinolines

This compound can be utilized in the synthesis of substituted quinoline (B57606) derivatives, a class of compounds known for their broad range of biological activities, including anticancer properties. The synthesis can proceed through a one-pot reaction involving the amino-phenol, an aldehyde, and a ketone, often catalyzed by an acid.

Illustrative Experimental Protocol: Synthesis of a Substituted Quinoline

The following is a generalized protocol for the synthesis of a substituted quinoline derivative using an aminophenol as a starting material.

  • A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a ketone with an α-methylene group (1.1 equivalents) is prepared in a suitable solvent (e.g., ethanol or a solvent-free condition).

  • A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is added to the mixture.

  • The reaction is heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired substituted quinoline product.

Quantitative Data

While specific quantitative data for the biological activity of derivatives synthesized directly from this compound is limited in publicly available literature, data from structurally related aminophenol derivatives can provide insights into their potential. For instance, various substituted quinolines have shown significant anticancer activity.

Compound ClassCell LineActivityReference
2,4-Disubstituted QuinolinesPC-3 (Prostate Cancer)Significant anticancer activity[2]
2,4-Disubstituted QuinolinesMDA-MB-231 (Breast Cancer)Potent activity[2]
2,4-Disubstituted QuinolinesH460 (Lung Cancer)Anticancer activity[2]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features make it particularly suitable for the development of kinase inhibitors targeting critical oncogenic pathways such as the MEK/ERK cascade. While detailed characterization and biological activity data for this specific isomer are not extensively documented, the established chemistry of related compounds provides a strong foundation for its application in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 5-Amino-2,4-difluorophenol as a key building block in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in their drug discovery efforts.

Introduction

This compound is a valuable trifunctional chemical intermediate, featuring an amine, a hydroxyl group, and a difluorinated phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. These notes focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and other diseases.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Application: Synthesis of Aminopyridine-Based Kinase Inhibitors

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of kinase inhibitors. The difluorophenol moiety of this compound can be incorporated to interact with key residues in the ATP-binding site of kinases, such as Vaccinia-Related Kinase 1 (VRK1) and Vaccinia-Related Kinase 2 (VRK2).[2][3]

Representative Experimental Protocol: Synthesis of a Difluorophenyl-Aminopyridine Derivative

This protocol describes a representative synthesis of a substituted aminopyridine derivative, a core structure in many kinase inhibitors. This method is based on established synthetic strategies for similar compounds.

Step 1: Buchwald-Hartwig Amination

This step involves the palladium-catalyzed cross-coupling of this compound with a suitable pyridine (B92270) derivative.

  • Materials:

    • This compound (1.0 eq)

    • 2-Chloro-3-nitropyridine (1.1 eq)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs₂CO₃, 2.0 eq)

    • Anhydrous dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 2-chloro-3-nitropyridine, palladium(II) acetate, Xantphos, and cesium carbonate.

    • Add anhydrous dioxane via syringe.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the intermediate product.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which can be a key interaction point with the target kinase or a site for further functionalization.

  • Materials:

    • Intermediate from Step 1 (1.0 eq)

    • Iron powder (Fe, 5.0 eq)

    • Ammonium (B1175870) chloride (NH₄Cl, 5.0 eq)

    • Ethanol/Water (4:1 mixture)

  • Procedure:

    • Dissolve the intermediate from Step 1 in the ethanol/water mixture.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction and filter through Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aminopyridine product.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors containing a difluorophenol moiety, demonstrating the potential of derivatives synthesized from this compound.

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)K_d_ (nM)
26 VRK1Enzymatic150190
18 VRK2Enzymatic-400

Data sourced from a study on pyridine-based inhibitors of human vaccinia-related kinases 1 and 2.[2][3]

Visualization of Synthetic and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Buchwald-Hartwig Amination A->B C Nitro Group Reduction B->C D Purified Inhibitor C->D E In Vitro Kinase Assay D->E Screening F Cell-Based Assays E->F G Lead Optimization F->G

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Signaling Pathway Inhibition

Kinase inhibitors developed from this compound can target specific signaling pathways implicated in disease. The diagram below represents a simplified kinase signaling cascade that can be targeted.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor VRK1 VRK1 Receptor->VRK1 Activation Downstream Downstream Signaling (e.g., p53, Histone H3) VRK1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Difluorophenyl-Aminopyridine Inhibitor Inhibitor->VRK1 Inhibition

Caption: Inhibition of the VRK1 signaling pathway.

Conclusion

This compound serves as a versatile and valuable starting material in the synthesis of novel kinase inhibitors. Its unique structural features can be exploited to design potent and selective drug candidates. The provided representative protocols and workflows offer a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further derivatization and optimization of compounds synthesized from this building block could lead to the development of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,4-difluorophenol is a valuable synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its trifunctional nature, possessing an amine, a hydroxyl group, and a difluorinated phenyl ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds.

This document provides detailed protocols for the synthesis of key derivatives from this compound, specifically focusing on N-acylation and urea (B33335) formation, which are common strategies in the synthesis of kinase inhibitors. Additionally, it outlines the synthesis of a potential precursor, N-(2,4-difluoro-5-hydroxyphenyl)acetamide, and its application in creating more complex bioactive molecules.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and a final derivative.

Table 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)acetamide

ParameterValue
Starting MaterialThis compound
ReagentAcetic Anhydride (B1165640)
SolventAcetic Acid
Reaction Temperature60 °C
Reaction Time2 hours
Yield91%

Table 2: Synthesis of a Diaryl Urea Derivative

ParameterValue
Starting Material4-Aminophenoxy-N-methylpicolinamide
ReagentAryl Isocyanate (derived from this compound)
SolventAcetone (B3395972)
Reaction Temperature< 40 °C to Room Temperature
Reaction Time3-4 hours
YieldNot explicitly stated, but generally high for this reaction type.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)acetamide

This protocol describes the N-acetylation of this compound to produce N-(2,4-difluoro-5-hydroxyphenyl)acetamide, a key intermediate for further derivatization.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (0.1 mol, 14.5 g) in glacial acetic acid (60 mL) with stirring at 60 °C.[1]

  • Slowly add acetic anhydride (0.12 mol, 12.2 g) to the solution while maintaining the temperature at 60 °C.

  • Continue stirring the reaction mixture at 60 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of water while stirring. A white solid should precipitate.

  • Continue stirring overnight (8-12 hours) to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product to obtain N-(2,4-difluoro-5-hydroxyphenyl)acetamide.

Expected Yield: Approximately 91%.[1]

Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Protocol 2: General Procedure for the Synthesis of Diaryl Urea Derivatives

This protocol outlines a general method for the synthesis of diaryl urea derivatives, which are a common class of kinase inhibitors. This procedure involves the reaction of an aryl isocyanate (which can be prepared from this compound) with an appropriate amine.

Materials:

  • Aryl amine (e.g., 4-aminophenoxy-N-methylpicolinamide) (1.0 eq)

  • Aryl isocyanate (derived from the amine of interest, e.g., this compound) (1.0 eq)

  • Acetone

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the aryl amine (0.01 mol) in acetone (50 mL) in a round-bottom flask with stirring.[2]

  • In a separate flask, dissolve the aryl isocyanate (0.01 mol) in acetone (10 mL).

  • Slowly add the aryl isocyanate solution to the stirred solution of the aryl amine, ensuring the temperature does not exceed 40 °C.[2]

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold acetone.

  • Dry the product at 60-65 °C for 2 hours to obtain the diaryl urea derivative.[2]

Visualizations

Synthetic Workflow for N-Acetylation

A This compound C N-Acetylation (Acetic Acid, 60°C) A->C B Acetic Anhydride B->C D N-(2,4-difluoro-5-hydroxyphenyl)acetamide C->D

Caption: Workflow for the N-acetylation of this compound.

General Synthetic Pathway for Diaryl Urea Kinase Inhibitors

cluster_0 Isocyanate Formation cluster_1 Urea Formation A This compound B Phosgene or equivalent A->B C 2,4-Difluoro-5-hydroxyphenyl isocyanate B->C E Urea Synthesis (Acetone, RT) C->E D Aryl Amine (e.g., 4-aminophenoxy- N-methylpicolinamide) D->E F Diaryl Urea Derivative (Kinase Inhibitor) E->F cluster_0 Mitotic Progression cluster_1 Aurora Kinase Activity G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 AK Aurora Kinase Sub Mitotic Substrates AK->Sub Phosphorylation pSub Phosphorylated Substrates pSub->M Promotes Mitosis Inhibitor Diaryl Urea Derivative (e.g., from this compound) Inhibitor->AK Inhibition

References

Applications of Fluorinated Amino Acids in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into drug candidates has emerged as a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and conformational preferences.[1][2][3] This document provides detailed application notes and experimental protocols for leveraging fluorinated amino acids in drug discovery and development.

Enhancing Metabolic Stability

One of the most valuable applications of fluorinated amino acids is to block metabolic "soft spots" susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][4] The robust nature of the C-F bond compared to a C-H bond significantly increases resistance to metabolic cleavage, leading to a longer drug half-life and improved pharmacokinetic profiles.[2][5]

Quantitative Impact on Metabolic Stability
Compound/PeptideFluorinated Amino AcidAssay SystemKey FindingReference
Model Peptide (HIV-1 Fusion Inhibitor)(2S,4R)-4-FluoroprolineHuman Plasma2.5-fold increase in half-life compared to hydroxyproline (B1673980) analog.[6]
Phenylalanine-containing peptide4-FluorophenylalanineRat Liver MicrosomesSignificant reduction in hydroxylation at the para position.[5]
Avacopan (ANCA-associated vasculitis drug)Contains fluorinated aromatic ringsHuman Liver MicrosomesIC50 < 5 nM for C5aR1 inhibition, improved compared to chlorinated counterparts.[7]
Generic Drug Candidate5-Fluoropiperidin-3-ol moietyHuman Liver MicrosomesStrategic fluorine placement hinders metabolism at adjacent sites.[8]
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a drug candidate containing a fluorinated amino acid.[1][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the diluted HLM solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound working solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.

    • At the end of each time point, quench the reaction by adding the cold quenching solution.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).[1][8]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare HLM Solution pre_incubate Pre-incubate HLM prep_hlm->pre_incubate prep_nadph Prepare NADPH System start_reaction Start Reaction (Add NADPH) prep_nadph->start_reaction prep_compound Prepare Test Compound add_compound Add Test Compound prep_compound->add_compound pre_incubate->add_compound add_compound->start_reaction quench Quench Reaction start_reaction->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis lcms->data_analysis

Workflow for In Vitro Metabolic Stability Assay.

Modulating Protein-Protein Interactions and Enzyme Inhibition

Fluorinated amino acids can significantly influence protein structure and function, making them valuable tools for modulating protein-protein interactions and designing potent enzyme inhibitors.[9] The introduction of fluorine can alter the hydrophobicity, electrostatic interactions, and conformational preferences of amino acid side chains.[]

Quantitative Impact on Protein Stability and Inhibition
SystemFluorinated Amino AcidEffectQuantitative DataReference
Coiled-coil peptideHexafluoroleucineIncreased thermal stabilityΔT_m = +20°C[11]
α-Chymotrypsin SubstrateFluorinated PhenylalanineAltered proteolytic stabilityProteolytic stability is complex and position-dependent.[12][13]
Thymidylate Synthase Inhibitor5-Fluorouracil (metabolite)Covalent enzyme inhibitionEffective inhibition of the enzyme.[14]
HIV-1 Fusion Inhibitor (C31 peptide)Fluorinated Isoleucine analoguesPotent inhibition of HIV-1 infectionInhibition at nanomolar levels.[6]
Protocol: Synthesis of a Fluorinated Amino Acid (Gram-Scale Asymmetric Synthesis)

This protocol is adapted from a method for the gram-scale synthesis of fluorinated amino acids using a chiral nickel(II) complex.[15]

Objective: To synthesize an enantiopure fluorinated amino acid.

Materials:

  • Chiral Ni(II) complex of the Schiff base of (S)-2-amino-2-phenyl-1-(o-toluylamino)ethane and glycine

  • Fluorinated alkyl iodide

  • Base (e.g., Sodium Hydride)

  • Dry, aprotic solvent (e.g., THF)

  • Hydrolysis reagents (e.g., HCl)

  • Fmoc protection reagent (e.g., Fmoc-OSu)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Alkylation:

    • Dissolve the Ni(II) complex in the dry solvent under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add the base, followed by the dropwise addition of the fluorinated alkyl iodide.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction and perform an aqueous workup.

    • Purify the resulting alkylated Ni(II) complex by column chromatography.

  • Hydrolysis and Protection:

    • Hydrolyze the purified complex with aqueous HCl to liberate the free amino acid.

    • After hydrolysis, adjust the pH and add the Fmoc protection reagent to obtain the Fmoc-protected fluorinated amino acid.

    • Purify the final product by crystallization or chromatography.

start Chiral Ni(II) Complex + Fluorinated Alkyl Iodide alkylation Alkylation (Base, Solvent) start->alkylation workup Aqueous Workup alkylation->workup purify1 Column Chromatography workup->purify1 alkylated_complex Alkylated Ni(II) Complex purify1->alkylated_complex hydrolysis Hydrolysis (HCl) alkylated_complex->hydrolysis protection Fmoc Protection hydrolysis->protection purify2 Purification protection->purify2 final_product Fmoc-Protected Fluorinated Amino Acid purify2->final_product start E. coli with Plasmids expression Protein Expression (Minimal Media + Fluorinated AA) start->expression induction Induction (e.g., IPTG) expression->induction purification Protein Purification induction->purification verification Mass Spectrometry Verification purification->verification nmr 19F NMR Analysis verification->nmr interaction_study Interaction Study (Titration with Ligand) nmr->interaction_study

References

5-Amino-2,4-difluorophenol: A Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2,4-difluorophenol is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its trifunctional nature, possessing an amino group, a hydroxyl group, and two fluorine atoms on a phenyl ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR). The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2]

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors incorporating a difluorophenyl moiety, demonstrating the potential of derivatives synthesized from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Hypothetical Compound A1 EGFR83A549 (Lung Carcinoma)[3]
Hypothetical Compound A2 EGFR262A549 (Lung Carcinoma)[3]
Hypothetical Compound A3 EGFR171T-47D (Breast Cancer)[3]
Hypothetical Compound A4 EGFR305T-47D (Breast Cancer)[3]
5f PLK40.8-[4]
C05 PLK4< 0.1-[5]
WY29 PLK427-[6]

Table 2: Anti-proliferative Activity of Representative Pyrimidine and Pyrazolopyrimidine Derivatives

Compound IDCell LineIC50 (µM)Cancer TypeReference
5f MCF-70.48Breast Cancer[4]
C05 IMR-320.948Neuroblastoma[5]
C05 MCF-70.979Breast Cancer[5]
C05 H4601.679Non-small cell lung cancer[5]
3a A5495.988Lung Carcinoma[1]
k8 HCT116Potent ActivityColorectal Cancer[5]
k14 HCT116Potent ActivityColorectal Cancer[5]

Experimental Protocols

The following protocols describe the synthesis of a hypothetical kinase inhibitor, N-(2,4-difluoro-5-hydroxyphenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, starting from this compound. This multi-step synthesis involves a nucleophilic aromatic substitution followed by further modifications.

Protocol 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)-2-chloropyrimidin-4-amine (Intermediate 1)

This protocol details the nucleophilic aromatic substitution of a dichloropyrimidine with this compound.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine (B19661)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add 2,4-dichloropyrimidine (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 130 °C and stir for 4 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Intermediate 1.

Protocol 2: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (Final Compound)

This protocol describes the substitution of the remaining chlorine atom with a desired amine.

Materials:

Procedure:

  • To a solution of Intermediate 1 (3 mmol) in 15 mL isopropanol, add 2,2,2-trifluoroacetic acid (7.8 mmol) and 1-methylpiperazine (3 mmol).[8]

  • Heat the mixture at 85 °C for 8–12 hours.[8]

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent in vacuum.

  • Add dichloromethane (50 mL x 3) to extract the product.[8]

  • Purify the crude product with silica gel column chromatography (petroleum ether: ethyl acetate in 1:1) to yield the final compound.[8]

Visualizations

Logical Relationship: Synthetic Pathway

G A This compound C Intermediate 1 (N-(2,4-difluoro-5-hydroxyphenyl)-2-chloropyrimidin-4-amine) A->C Protocol 1: Nucleophilic Aromatic Substitution B 2,4-Dichloropyrimidine B->C E Final Compound (Kinase Inhibitor) C->E Protocol 2: Nucleophilic Aromatic Substitution D 1-Methylpiperazine D->E

Synthetic pathway for a novel kinase inhibitor.
Signaling Pathway: Simplified EGFR Signaling Cascade

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signals Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->EGFR Inhibition

EGFR signaling and the point of inhibition.

Conclusion

This compound is a highly promising starting material for the synthesis of novel compounds with significant biological activity, particularly as kinase inhibitors. The provided protocols and data serve as a foundation for researchers to design and synthesize new chemical entities targeting critical signaling pathways in diseases such as cancer. The versatility of this building block allows for the generation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.

References

Application Notes: Derivatization of 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2,4-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three reactive sites: a nucleophilic primary amine, an acidic hydroxyl group, and an electron-rich aromatic ring. Selective derivatization at the amino (-NH₂) or hydroxyl (-OH) groups allows for the strategic modification of its physicochemical and pharmacological properties, making it a key building block for novel therapeutic agents and functional materials. These modifications can enhance biological activity, improve solubility, modulate bioavailability, or create new structural motifs for further functionalization.

This document provides detailed protocols for four common and versatile derivatization reactions of this compound:

  • N-Acylation: Introduction of an acyl group to the amine.

  • O-Alkylation: Introduction of an alkyl group to the hydroxyl moiety.

  • N-Sulfonylation: Reaction of the amine with a sulfonyl chloride.

  • Diazotization & Azo Coupling: Conversion of the amine to a diazonium salt, followed by coupling to an activated aromatic compound.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is often used to protect the amine, reduce its basicity, or introduce a functional handle. N-acylated aminophenols are prevalent structural motifs in a wide array of pharmaceuticals.[1] The following protocol details the acetylation using acetic anhydride (B1165640).

Quantitative Data Summary
ParameterReagent / ConditionTypical Range / ValueNotes
Stoichiometry This compound1.0 equivalentStarting material.
Acylating Agent (e.g., Acetic Anhydride)1.1 - 1.5 equivalentsA slight excess ensures complete reaction.
Base / Buffer (e.g., Pyridine (B92270), NaOAc)1.0 - 2.0 equivalentsNeutralizes the acid byproduct.
Solvent Aprotic SolventsDichloromethane (B109758) (DCM), Tetrahydrofuran (THF)Chosen based on substrate solubility.
Aqueous MediaWater / Dilute AcidUsed for dissolution of the amine salt.[1]
Temperature Reaction Temperature0 °C to Room TemperatureThe reaction is often exothermic.
Reaction Time Duration1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Workup Isolation MethodPrecipitation and FiltrationThe amide product often precipitates from the reaction mixture.[1]
Experimental Protocol: N-Acetylation
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.45 g (10 mmol) of this compound in 30 mL of dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 1.2 mL (15 mmol) of pyridine to the stirring suspension.

  • Acylation: While maintaining the temperature at 0 °C, add 1.04 mL (11 mmol) of acetic anhydride dropwise to the mixture over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching & Isolation: Slowly pour the reaction mixture into 50 mL of cold water in a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude N-(5-hydroxy-2,4-difluorophenyl)acetamide from an ethanol (B145695)/water mixture to obtain the purified product.[1]

Workflow Diagram: N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve Amine in DCM start->dissolve cool_base Cool to 0°C Add Pyridine dissolve->cool_base acylate Add Acetic Anhydride (0°C -> RT, 2h) cool_base->acylate workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) acylate->workup dry_conc Dry (Na₂SO₄) & Concentrate workup->dry_conc purify Recrystallize (Ethanol/Water) dry_conc->purify end N-Acetylated Product purify->end

Figure 1. Experimental workflow for the N-acylation of this compound.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the phenolic hydroxyl group is achieved via the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. This method is highly effective for introducing primary alkyl chains.[1][2]

Quantitative Data Summary
ParameterReagent / ConditionTypical Range / ValueNotes
Stoichiometry This compound1.0 equivalentStarting material.
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 equivalentsA weaker base like K₂CO₃ is often sufficient for phenols.[2]
Alkylating Agent (e.g., Alkyl Iodide/Bromide)1.1 - 1.5 equivalentsPrimary alkyl halides are preferred to avoid elimination side reactions.[1]
Solvent Polar Aprotic SolventsAcetonitrile (B52724) (ACN), N,N-Dimethylformamide (DMF)These solvents accelerate Sₙ2 reactions.[1]
Temperature Reaction Temperature50 - 100 °CHeating is typically required to drive the reaction to completion.[1]
Reaction Time Duration4 - 12 hoursMonitored by TLC.
Workup Isolation MethodFiltration and ExtractionInorganic salts are filtered off, and the product is extracted.[1][2]
Experimental Protocol: O-Ethylation
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.45 g (10 mmol) of this compound, 2.76 g (20 mmol) of potassium carbonate (K₂CO₃), and 40 mL of acetonitrile (ACN).

  • Alkylation: To the stirring suspension, add 0.82 mL (11 mmol) of ethyl iodide.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the inorganic solids.[1] Rinse the filter cake with additional acetonitrile.

  • Concentration: Combine the filtrate and rinsings and concentrate under reduced pressure to obtain the crude residue.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer with 30 mL of water and 30 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield 5-ethoxy-2,4-difluoroaniline.

Workflow Diagram: O-Alkylation

O_Alkylation_Workflow start Start mix Combine Phenol, K₂CO₃ in Acetonitrile start->mix add_halide Add Alkyl Halide mix->add_halide reflux Reflux (6h, ~82°C) add_halide->reflux filter_conc Cool, Filter Salts & Concentrate reflux->filter_conc extract Extract with Ethyl Acetate filter_conc->extract purify Purify by Column Chromatography extract->purify end O-Alkylated Product purify->end

Figure 2. Experimental workflow for the O-alkylation of this compound.

N-Sulfonylation

N-sulfonylation of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base yields a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, famously associated with sulfa drugs. The reaction is analogous to N-acylation.[3]

Quantitative Data Summary
ParameterReagent / ConditionTypical Range / ValueNotes
Stoichiometry This compound1.0 equivalentStarting material.
Sulfonyl Chloride (e.g., TsCl)1.1 - 1.2 equivalentsA slight excess is used.[4]
Base (e.g., Pyridine, Triethylamine)1.5 - 2.0 equivalentsActs as a catalyst and acid scavenger.[4]
Solvent Aprotic SolventsDichloromethane (DCM), PyridinePyridine can serve as both solvent and base.
Temperature Reaction Temperature0 °C to Room TemperatureThe reaction can be exothermic.[5]
Reaction Time Duration2 - 6 hoursMonitored by TLC.
Workup Isolation MethodAcidification and FiltrationThe sulfonamide product often precipitates upon acidification.
Experimental Protocol: N-Tosylation
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.45 g (10 mmol) of this compound in 25 mL of pyridine and cool the solution to 0 °C in an ice bath.

  • Sulfonylation: To the cold, stirring solution, add 2.10 g (11 mmol) of p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Precipitation: Pour the reaction mixture slowly into 150 mL of ice-cold 2M HCl with vigorous stirring. A solid precipitate should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product in a desiccator or vacuum oven to yield the crude N-(5-hydroxy-2,4-difluorophenyl)-4-methylbenzenesulfonamide.

  • Purification: If necessary, recrystallize the product from an appropriate solvent system like ethanol or acetone/water.

Workflow Diagram: N-Sulfonylation

N_Sulfonylation_Workflow start Start dissolve Dissolve Amine in Pyridine start->dissolve cool_add Cool to 0°C Add Tosyl Chloride dissolve->cool_add react Stir at RT (4h) cool_add->react precipitate Pour into ice-cold HCl to Precipitate react->precipitate filter_wash Filter Solid and Wash with Water precipitate->filter_wash dry Dry Product filter_wash->dry end N-Sulfonylated Product dry->end

Figure 3. Experimental workflow for the N-sulfonylation of this compound.

Diazotization and Azo Coupling

Aromatic primary amines can be converted to diazonium salts using nitrous acid at low temperatures. These highly reactive salts are electrophiles that can immediately undergo a coupling reaction with an electron-rich aromatic compound (the coupling partner), such as a phenol or another aniline, to form brightly colored azo compounds.[6]

Quantitative Data Summary
ParameterReagent / ConditionTypical Range / ValueNotes
Stoichiometry This compound1.0 equivalentDiazo component.
Sodium Nitrite (B80452) (NaNO₂)1.0 - 1.1 equivalentsGenerates nitrous acid in situ.
Strong Acid (e.g., HCl)2.5 - 3.0 equivalentsRequired to form nitrous acid and the diazonium salt.
Coupling Partner (e.g., β-Naphthol)1.0 equivalentMust be an electron-rich aromatic compound.
Solvent Aqueous MediaWaterThe reaction is typically performed in an aqueous acidic medium.
Temperature Diazotization0 - 5 °CCritical to prevent decomposition of the unstable diazonium salt.[6]
Coupling0 - 10 °CLow temperature is maintained to ensure a controlled reaction.
Workup Isolation MethodFiltrationThe azo dye product is typically a solid that precipitates from the solution.
Experimental Protocol: Coupling with β-Naphthol

Part A: Diazotization

  • Amine Solution: In a 250 mL beaker, suspend 1.45 g (10 mmol) of this compound in 25 mL of water. Add 2.5 mL of concentrated HCl and stir until the amine dissolves as its hydrochloride salt, warming slightly if necessary.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: In a separate flask, dissolve 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 5 mL of water. Add this solution dropwise to the cold amine hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5 °C. The resulting diazonium salt solution should be used immediately.[6]

Part B: Azo Coupling

  • Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 30 mL of 10% aqueous sodium hydroxide (B78521) solution. Cool this solution to 5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.[6]

  • Completion: Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolation: Collect the solid azo dye by vacuum filtration.

  • Washing and Drying: Wash the precipitate thoroughly with cold water and allow it to air dry.

Workflow Diagram: Diazotization & Azo Coupling

Azo_Coupling_Workflow cluster_0 Part A: Diazotization cluster_1 Part B: Coupling start_A Dissolve Amine in aq. HCl cool_A Cool to 0-5°C start_A->cool_A diazotize Add aq. NaNO₂ Dropwise cool_A->diazotize diazonium Diazonium Salt Solution diazotize->diazonium couple Combine Solutions & Stir for 1h diazonium->couple start_B Dissolve β-Naphthol in aq. NaOH cool_B Cool to 5°C start_B->cool_B cool_B->couple product Azo Dye Precipitate couple->product filter_dry Filter, Wash, & Dry Product product->filter_dry end Final Azo Dye Product filter_dry->end

Figure 4. Experimental workflow for the diazotization and azo coupling of this compound.

References

Application Notes and Protocols for the Purification of 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Amino-2,4-difluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to enhance the purity of the final product, ensuring its suitability for downstream applications in drug development and other sensitive research areas.

Introduction

This compound is a substituted aromatic amine that is prone to oxidation and may contain impurities from its synthesis, such as starting materials, by-products, and colorimetric contaminants. Effective purification is crucial to obtain a high-purity product with consistent quality. The primary methods for purification are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.

General Purification Strategy

A general workflow for the purification of this compound is outlined below. This typically involves an initial purification by recrystallization, which is effective for removing bulk impurities. For higher purity requirements, column chromatography can be employed as a subsequent step.

crude Crude this compound recrystallization Recrystallization crude->recrystallization filtration1 Filtration & Washing recrystallization->filtration1 drying1 Drying filtration1->drying1 purity_check1 Purity Analysis (e.g., HPLC, TLC) drying1->purity_check1 product1 Purified Product (Recrystallization) purity_check1->product1 Purity ≥ 98% chromatography Column Chromatography purity_check1->chromatography Purity < 98% or requires higher purity fraction_collection Fraction Collection chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation drying2 Drying solvent_evaporation->drying2 purity_check2 Purity Analysis (e.g., HPLC) drying2->purity_check2 product2 High-Purity Product (Chromatography) purity_check2->product2

Figure 1: General purification workflow for this compound.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the purification of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Purity (by HPLC) ~85-90%≥ 98%> 99.5%
Yield -70-85%80-95% (from recrystallized product)
Appearance Light brown to off-white solidWhite to off-white crystalline solidWhite crystalline solid
Melting Point Broad rangeSharp range (e.g., 120-122 °C)Sharp, well-defined range (e.g., 121-122 °C)

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for removing a significant portion of impurities. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene (B28343), Ethanol/Water mixture, Isopropanol)

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine a suitable recrystallization solvent. A toluene or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Stir continuously to aid dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool No decolorization hot_filter Hot Gravity Filtration (if carbon used) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Obtain Purified Crystalline Product dry->end

Figure 2: Workflow for the recrystallization of this compound.
Protocol 2: Purification by Column Chromatography

Column chromatography is employed for achieving very high purity, especially for removing impurities with similar polarity to the product.

Materials:

  • Recrystallized this compound

  • Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare the chromatography column by packing it with silica gel using the chosen eluent (wet or dry packing method).

  • Sample Loading: Dissolve the recrystallized product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often effective.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting high-purity product under vacuum to remove any residual solvent.

start Start with Recrystallized Product tlc Develop Eluent System via TLC start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions monitor_fractions->collect_fractions Continue elution combine_pure Combine Pure Fractions monitor_fractions->combine_pure Fractions are pure evaporate Evaporate Solvent combine_pure->evaporate dry Dry Under Vacuum evaporate->dry end Obtain High-Purity Product dry->end

Figure 3: Workflow for column chromatography purification.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care and away from ignition sources.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.

Analytical Methods for Characterizing 5-Amino-2,4-difluorophenol Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of reactions involving 5-Amino-2,4-difluorophenol. The methods described herein are essential for monitoring reaction progress, assessing product purity, and elucidating reaction mechanisms. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a cornerstone technique for monitoring the consumption of this compound and the formation of products in a reaction mixture. Due to the polar nature of the analyte, reverse-phase HPLC (RP-HPLC) is the method of choice. To achieve optimal peak shape and retention, an acidic mobile phase modifier is often employed to suppress the ionization of the amino group. For enhanced sensitivity and selectivity, particularly at low concentrations, pre-column derivatization can be utilized.

Application Note: Isocratic RP-HPLC Method

This method is suitable for routine monitoring of reactions where this compound is a reactant.

Table 1: Proposed Isocratic RP-HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH 3.0 with Phosphoric Acid) : Acetonitrile (B52724) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm
Expected Retention Time ~4-6 minutes (Analyte dependent and requires optimization)
Experimental Protocol: Isocratic RP-HPLC
  • Mobile Phase Preparation:

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 ratio.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Monitor the chromatogram for the peak corresponding to this compound and any product peaks.

Application Note: HPLC with Pre-column Derivatization for Trace Analysis

For quantifying trace amounts of this compound, pre-column derivatization with a fluorogenic reagent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) is recommended. This enhances detection sensitivity when using a fluorescence detector.

Table 2: Proposed HPLC with Pre-column Derivatization Method Parameters

ParameterCondition
Derivatizing Agent 9-fluorenylmethyl chloroformate (FMOC-Cl)
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm
Experimental Protocol: HPLC with Pre-column Derivatization
  • Reagent Preparation:

    • Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH with 1 M NaOH.

    • FMOC-Cl Solution (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh daily.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Let the reaction proceed for 2 minutes at room temperature.

    • Add 100 µL of 1% (v/v) glycine (B1666218) solution to quench the excess FMOC-Cl.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Perform the analysis using the gradient conditions specified in Table 2.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices. Due to its low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization method for compounds containing hydroxyl and amino groups.

Application Note: GC-MS Analysis after Silylation

This method is suitable for the sensitive and selective analysis of this compound.

Table 3: Proposed GC-MS Method Parameters

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-500
Expected m/z of di-TMS derivative M+: 289, [M-15]+: 274
Experimental Protocol: GC-MS with Silylation
  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Acquire data in full scan mode to identify the derivatized analyte and potential byproducts.

    • For quantitative analysis, create a calibration curve using derivatized standards and operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.

NMR and FTIR for Structural Characterization

NMR and FTIR spectroscopy are indispensable for the structural confirmation of this compound and its reaction products.

Application Note: NMR Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H
Aromatic CH6.5 - 7.5Multiplet
-NH₂4.5 - 5.5Broad Singlet
-OH8.5 - 9.5Broad Singlet
¹³C
C-F140 - 160Doublet
C-O145 - 155Singlet
C-N130 - 140Singlet
C-H100 - 120Doublet

Note: The exact chemical shifts and coupling constants will depend on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

    • Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

Application Note: FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong
C-N Stretch1250 - 1350Medium
C-O Stretch1180 - 1260Strong
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid samples, a thin film can be prepared between salt plates.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum and subtract it from the sample spectrum.

Reaction Pathway Visualization

This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. The following diagram illustrates a key step in a potential synthetic route to Gefitinib.

Gefitinib_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Intermediate Product Quinazoline 4-Chloro-6,7-dimethoxyquinazoline Reaction Nucleophilic Aromatic Substitution Quinazoline->Reaction Aminophenol This compound Aminophenol->Reaction Intermediate Gefitinib Precursor Reaction->Intermediate Forms C-N bond

Caption: Key step in a potential Gefitinib synthesis.

The following diagram illustrates a general experimental workflow for analyzing a reaction involving this compound.

Analytical_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation A Reaction Mixture B Quench Reaction A->B C Dilute & Filter B->C HPLC HPLC for Quantification C->HPLC GCMS GC-MS for Identification C->GCMS Derivatize NMR NMR for Structure Confirmation C->NMR Isolate Product FTIR FTIR for Functional Group Analysis C->FTIR Isolate Product Data Purity Assessment, Reaction Kinetics, Structure Elucidation HPLC->Data GCMS->Data NMR->Data FTIR->Data

Caption: General analytical workflow for reaction monitoring.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 5-Amino-2,4-difluorophenol, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically involves the reduction of a nitro-substituted precursor, such as 2,4-difluoro-5-nitrophenol (B174620).

Question: Why is my reaction yield consistently low?

Answer: Low yields in the reduction of dinitroaromatic compounds can stem from several factors. The most common culprits are catalyst inefficiency, suboptimal reaction conditions, or degradation of the product.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities in the starting materials or solvent. Ensure high-purity reagents and solvents are used. The catalyst itself may also be old or have reduced activity. Consider using a fresh batch of catalyst or increasing the catalyst loading.

  • Hydrogen Pressure & Agitation: In catalytic hydrogenation, ensuring sufficient hydrogen pressure and vigorous agitation is critical for efficient mass transfer of hydrogen gas to the catalyst surface.[1] Inadequate mixing can lead to slow or incomplete reactions.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions or product degradation. An optimal temperature, often in the range of 60-70°C for similar substrates, should be maintained.[1]

  • Product Oxidation: Aminophenols are highly susceptible to oxidation, which can occur during the reaction workup or purification.[2] Performing the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon) can significantly mitigate this issue.

Question: My final product is dark and appears impure. What are the best purification methods?

Answer: The dark coloration is a common sign of oxidation. Aminophenols can oxidize to form colored quinone-imine species.

  • Inert Atmosphere: As mentioned, handle the crude product and perform all purification steps under an inert atmosphere to prevent air oxidation.[2]

  • Recrystallization: Recrystallization from a suitable solvent mixture, such as ethyl acetate/petroleum ether, can be effective for removing impurities.[3] It is advisable to use deoxygenated solvents.

  • Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be employed. However, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive aminophenols. Using a neutral support like alumina (B75360) or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can be beneficial.

  • Extraction: An acid-base extraction can be used to separate the aminophenol from non-basic impurities. The product is extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove neutral/acidic impurities. The product is then recovered by basifying the aqueous phase and extracting it back into an organic solvent. Care must be taken to avoid prolonged exposure to strong acids or bases.

Question: I'm observing unexpected side products in my reaction mixture. What could they be?

Answer: Side reactions in catalytic hydrogenation of nitroarenes can include the formation of hydroxylamines or azo compounds, especially if the reaction is not driven to completion. Over-reduction is also a possibility, though less common for the aromatic ring under standard conditions.

  • Incomplete Reduction: If the reaction is stopped prematurely, intermediates like nitroso or hydroxylamine (B1172632) species may be present. Ensure sufficient reaction time and monitor the reaction progress by TLC or LC-MS.

  • Dehalogenation: While less common, catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds, especially with more reactive halogens (I, Br). For fluorine, this is generally not a major concern under standard Pd/C hydrogenation conditions.

  • Starting Material Impurities: Impurities in the 2,4-difluoro-5-nitrophenol starting material will be carried through the reaction and may lead to unexpected byproducts. Verify the purity of your starting material before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? The most prevalent method is the catalytic hydrogenation of a suitable precursor, typically 2,4-difluoro-5-nitrophenol. This reaction involves reducing the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a metal catalyst, most commonly palladium on activated carbon (Pd/C).

Q2: What are the recommended storage conditions for this compound? To prevent degradation, this compound should be stored in a dark place, under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerated or frozen).[2][4] This minimizes oxidation and preserves the compound's purity.

Q3: Can I use a transfer hydrogenation method instead of high-pressure hydrogen gas? Yes, transfer hydrogenation using reagents like ammonium (B1175870) formate, hydrazine, or cyclohexene (B86901) as the hydrogen source with a Pd/C catalyst is a viable alternative to using hydrogen gas. This can be advantageous for laboratories not equipped for high-pressure reactions.

Q4: What are the key safety precautions for this synthesis? The synthesis involves handling flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Ensure proper grounding of equipment and perform the reaction in a well-ventilated fume hood. The product, this compound, is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Experimental Protocols & Data

General Experimental Protocol for Catalytic Hydrogenation

This protocol is a representative procedure adapted from the synthesis of structurally similar aminodifluorophenols.[1][5] Optimization may be required.

  • Reaction Setup: To a solution of 2,4-difluoro-5-nitrophenol (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) in a hydrogenation vessel, add 10% Palladium on activated carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 0.3-0.4 MPa) and stir the mixture vigorously.[1]

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-70°C) and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 3-5 hours).[1]

  • Workup: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide.

Comparative Reaction Conditions for Aminodifluorophenol Synthesis

The following table summarizes conditions reported for the synthesis of related aminodifluorophenol isomers, which can serve as a starting point for optimizing the synthesis of this compound.

CompoundPrecursorCatalystSolventConditionsYieldReference
4-Amino-2,6-difluorophenol 2,6-Difluoro-4-nitrophenol5% Pd/CMethanol60-70°C, 0.3-0.4 MPa H₂89.7%[1]
4-Amino-2,6-difluorophenol 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene10% Pd/CEthanolRT, 1 atm H₂95%[1]
4-Amino-2,5-difluorophenol 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene10% Pd/CMethanolRT, H₂ atmosphere99%[4][5]

Visual Guides

Synthesis Pathway

Synthesis_Pathway Start 2,4-Difluoro-5-nitrophenol Product This compound Start->Product H₂, Pd/C Methanol or Ethanol

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Checks cluster_2 Corrective Actions Start Low Yield or Purity Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Degradation Product Degradation? Start->Degradation Loss_Workup Loss During Workup? Start->Loss_Workup Action_Catalyst Use fresh catalyst Increase catalyst loading Incomplete_Rxn->Action_Catalyst Check Catalyst Action_Conditions Increase H₂ pressure Optimize Temp./Time Improve Agitation Incomplete_Rxn->Action_Conditions Check Conditions Action_Inert Workup under inert atm. Use deoxygenated solvents Degradation->Action_Inert Prevent Oxidation Action_Purify Optimize purification (Recrystallization, Column) Loss_Workup->Action_Purify Refine Method

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: 5-Amino-2,4-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2,4-difluorophenol. The information is designed to help anticipate and address common issues related to side product formation during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, focusing on the identification and mitigation of common side products.

Issue 1: Formation of Colored Impurities Upon Reaction or Storage

  • Question: My reaction mixture containing this compound has developed a dark color (e.g., brown, purple, or black), and I am observing multiple unexpected spots on my TLC plate. What is the likely cause and how can I prevent it?

  • Answer: The discoloration is likely due to the oxidation of the aminophenol starting material or product. Aminophenols are susceptible to oxidation, which can be initiated by air, light, or residual oxidizing agents. This oxidation can lead to the formation of highly colored quinone-imine species, which can further polymerize to form complex, often insoluble, materials.[1][2][3]

    Mitigation Strategies:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), can help to prevent oxidation.

    • Purification of Starting Material: Ensure the this compound starting material is pure and free from colored impurities before use.

Issue 2: Low Yield and Presence of a Water-Soluble Byproduct in Diazotization Reactions

  • Question: I am attempting a Sandmeyer-type reaction with this compound and am getting a low yield of my desired product, with a significant amount of a polar, water-soluble byproduct. What could be the issue?

  • Answer: A common side reaction in the diazotization of anilines is the decomposition of the diazonium salt to form a phenol (B47542).[4][5] In this case, the diazonium salt of this compound can react with water in the reaction mixture to produce 2,4-difluoro-5-hydroxyphenol, displacing the diazonium group. This phenolic byproduct is more water-soluble than the starting material and the desired product. Another potential side reaction is the formation of triazenes from the reaction of the diazonium salt with unreacted starting material.[4]

    Mitigation Strategies:

    • Low Temperature: Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction to ensure the stability of the diazonium salt.[4]

    • Control of Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., H2SO4 or HBF4) to maintain a low pH, which helps to stabilize the diazonium salt and suppress triazene (B1217601) formation.[4]

    • Slow Addition of Nitrite (B80452): Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aminophenol to avoid localized areas of high nitrite concentration.

    • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent reaction to minimize the time for decomposition.

Issue 3: Formation of a Di-acylated or O-acylated Side Product During Acylation

  • Question: I am trying to N-acylate this compound, but I am isolating a significant amount of a byproduct that appears to be O-acylated or di-acylated. How can I improve the selectivity for N-acylation?

  • Answer: this compound has two nucleophilic sites: the amino group and the hydroxyl group. In acylation reactions, competition between N-acylation and O-acylation can occur.[6] The formation of the di-acylated product is also possible, especially with an excess of the acylating agent. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions.

    Mitigation Strategies:

    • Choice of Base: The choice of base can influence the selectivity. A non-nucleophilic, sterically hindered base may favor N-acylation. In some cases, running the reaction without a base or with a mild base can favor N-acylation as the amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions.[7]

    • Protecting Groups: For challenging acylations, consider protecting the hydroxyl group as a more stable ether or silyl (B83357) ether before performing the N-acylation. The protecting group can then be removed in a subsequent step.

    • Control of Stoichiometry: Use a stoichiometric amount of the acylating agent to minimize di-acylation.

    • Reaction Temperature: Lowering the reaction temperature may improve the selectivity for N-acylation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of side products I should be aware of when working with this compound?

A1: The most common side products arise from three main reactivity pathways:

  • Oxidation: Leading to the formation of colored quinone-imines and polymers.[1][3]

  • Reactions at the Hydroxyl Group: O-alkylation or O-acylation can compete with the desired reaction at the amino group.[6][8]

  • Reactions involving the Amino Group: In diazotization reactions, decomposition to a phenol or formation of triazenes are common side reactions.[4] In electrophilic aromatic substitution, polysubstitution can occur due to the activating nature of the amino group.[5]

Q2: How do the fluorine substituents on the aromatic ring affect the reactivity of this compound?

A2: The two fluorine atoms are electron-withdrawing groups, which can have several effects on the reactivity of the molecule:

  • They decrease the basicity of the amino group and increase the acidity of the phenolic hydroxyl group compared to unsubstituted aminophenol.[9]

  • They deactivate the aromatic ring towards electrophilic aromatic substitution, which can help to prevent polysubstitution but may require harsher reaction conditions for desired substitutions.

  • The electron-withdrawing nature of fluorine can influence the stability of reaction intermediates, such as diazonium salts.[4]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dark, and dry place.[10] Storing it under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere) is ideal to prevent oxidation.

Q4: Can this compound undergo polymerization?

A4: Yes, like other aminophenols and anilines, this compound has the potential to undergo oxidative polymerization.[11][12] This is often observed as the formation of insoluble, colored materials, especially under oxidizing conditions or upon prolonged exposure to air and light.

Summary of Potential Side Products and Mitigation Strategies

Side Product Type Reaction Conditions Favoring Formation Proposed Mitigation Strategies
Oxidation Products (Quinone-imines, Polymers) Exposure to air, light, oxidizing agents.[1][3]Use of inert atmosphere, degassed solvents, protection from light.
Phenolic Byproducts (from Diazotization) Elevated temperatures (> 5 °C), presence of water.[4]Maintain low temperature (0-5 °C), use the diazonium salt immediately.
Triazene Byproducts (from Diazotization) Insufficiently acidic conditions, excess amine.[4]Use excess strong, non-nucleophilic acid.
O-Alkylated/O-Acylated Products Use of strong bases, excess alkylating/acylating agents.[6][8]Careful selection of base, control of stoichiometry, use of protecting groups.
Di-substituted Products (Alkylation/Acylation) Excess of the alkylating or acylating reagent.Use of stoichiometric amounts of reagents.

Experimental Protocol: Selective N-Acetylation of this compound

This protocol provides a general method for the selective N-acetylation of this compound, with considerations to minimize common side products.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask to dissolve the starting material.

  • Inerting: Purge the flask with nitrogen for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add dry pyridine (1.1 eq) to the reaction mixture.

  • Acylating Agent Addition: Add acetic anhydride (1.05 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-(5-hydroxy-2,4-difluorophenyl)acetamide.

Visualization of a Potential Side Reaction Pathway

The following diagram illustrates the potential oxidation of this compound to a quinone-imine, which can be a key intermediate in the formation of colored impurities and polymeric side products.

OxidationPathway cluster_0 Oxidation Start This compound Intermediate Quinone-imine Intermediate Start->Intermediate [O] (e.g., Air) Product Polymeric Side Products (Colored Impurities) Intermediate->Product Polymerization

Caption: Oxidation pathway of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Amino-2,4-difluorophenol. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old, improperly stored, or poisoned.- Use fresh Pd/C catalyst. - Ensure the catalyst is handled under an inert atmosphere as much as possible. - Test the catalyst with a known successful reaction to confirm its activity.
Incomplete Reaction: The reaction time may be insufficient, or the temperature and pressure may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time.[1][2] - Gradually increase the reaction temperature, for example, to 60-70°C.[2] - Increase the hydrogen pressure if using a hydrogenation apparatus.[2][3]
Poor Quality Starting Material: The precursor, 2,4-difluoro-5-nitrophenol, may be impure.- Verify the purity of the starting material using techniques like NMR or melting point analysis. - Purify the starting material if necessary, for instance, by recrystallization.
Formation of Side Products/Impurities Over-reduction or Side Reactions: Prolonged reaction times or harsh conditions can lead to the formation of undesired byproducts.- Optimize the reaction time by closely monitoring the consumption of the starting material. - Use milder reaction conditions (e.g., lower temperature or pressure).
Oxidation of the Product: The aminophenol product can be sensitive to air oxidation, especially under basic conditions or in the presence of residual metals.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider adding an antioxidant during workup, if compatible with the final product's use.
Difficulty in Product Isolation/Purification Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during extraction or filtration.- Concentrate the filtrate under reduced pressure to crystallize the product.[1][2] - Perform an extraction with a suitable solvent. - Consider a solvent swap to a solvent in which the product is less soluble for precipitation.
Emulsion during Extraction: The presence of fine catalyst particles or other solids can lead to the formation of a stable emulsion during aqueous workup.- Ensure complete removal of the catalyst by filtering through a pad of Celite or a similar filter aid.[1] - Adding a saturated brine solution can help to break up emulsions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing substituted aminophenols like this compound is the catalytic hydrogenation of the corresponding nitrophenol (2,4-difluoro-5-nitrophenol).[2][3] This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting nitrophenol from the aminophenol product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Key safety precautions include:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible and do not allow it to dry out completely on filter paper.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

  • Product Handling: this compound is expected to be an irritant. Avoid inhalation, and skin, and eye contact.[4]

Q4: What are typical reaction conditions for the catalytic hydrogenation?

A4: Typical conditions can vary, but a general starting point based on analogous reactions would be:

  • Catalyst: 5% or 10% Pd/C, typically at a loading of 5-10% by weight relative to the starting material.[2][3]

  • Solvent: Methanol, ethanol, or ethyl acetate (B1210297) are commonly used.[1][2][3]

  • Temperature: The reaction can often be run at room temperature, but heating to 60-70°C may be required for faster conversion.[2]

  • Pressure: A hydrogen atmosphere of 1 atm (balloon) up to 3-4 bar can be used.[2]

  • Reaction Time: This can range from a few hours to overnight (e.g., 3-24 hours), depending on the scale, temperature, and pressure.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data from experimental procedures for the synthesis of similar aminophenols.

ParameterValueCompoundSource
Catalyst 10% Palladium on carbon4-Amino-2,5-difluorophenol[1]
5% Palladium on carbon5-amino-2,4-di-tert-butylphenol[3]
10% Palladium on carbon4-amino-2,6-difluorophenol[2]
Catalyst Loading ~10 wt%4-Amino-2,5-difluorophenol[1]
5 wt%5-amino-2,4-di-tert-butylphenol[3]
~5.4 wt%4-amino-2,6-difluorophenol[2]
Solvent Methanol4-Amino-2,5-difluorophenol[1]
Ethyl acetate5-amino-2,4-di-tert-butylphenol[3]
Methanol4-amino-2,6-difluorophenol[2]
Temperature Room Temperature4-Amino-2,5-difluorophenol[1]
30 ± 5°C5-amino-2,4-di-tert-butylphenol[3]
60 - 70°C4-amino-2,6-difluorophenol[2]
Hydrogen Pressure 1 atmosphere4-Amino-2,5-difluorophenol[1]
4-5 kg/cm ²5-amino-2,4-di-tert-butylphenol[3]
0.3-0.4 MPa4-amino-2,6-difluorophenol[2]
Reaction Time 24 hours4-Amino-2,5-difluorophenol[1]
20 hours5-amino-2,4-di-tert-butylphenol[3]
3-5 hours4-amino-2,6-difluorophenol[2]
Yield 99%4-Amino-2,5-difluorophenol[1]
95%4-amino-2,6-difluorophenol[2]
90.1%4-amino-2,6-difluorophenol[2]

Experimental Protocols

General Procedure for the Synthesis of this compound via Catalytic Hydrogenation:

This protocol is a general guideline based on the synthesis of analogous compounds and should be optimized for the specific substrate.

  • Reaction Setup:

    • To a hydrogenation vessel, add 2,4-difluoro-5-nitrophenol.

    • Add a suitable solvent such as methanol, ethanol, or ethyl acetate (e.g., 10-20 mL per gram of starting material).

    • Carefully add 5% or 10% Palladium on carbon catalyst (5-10 wt% relative to the nitrophenol).

  • Hydrogenation:

    • Seal the vessel and purge it with an inert gas (nitrogen or argon), followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).

  • Reaction Monitoring:

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography if necessary.

Visualizations

experimental_workflow start Start: Define Reaction (2,4-difluoro-5-nitrophenol) setup Reaction Setup: - Choose Solvent - Add Catalyst (Pd/C) - Set Temperature & Pressure start->setup run_reaction Run Reaction: - Hydrogen Atmosphere - Stirring setup->run_reaction monitoring Monitor Progress (TLC/HPLC) run_reaction->monitoring decision Is Reaction Complete? monitoring->decision workup Work-up: - Filter Catalyst - Remove Solvent decision->workup Yes optimization_loop Adjust Conditions: - Temperature - Pressure - Catalyst Load - Reaction Time decision->optimization_loop No purification Purification: - Recrystallization or - Chromatography workup->purification analysis Product Analysis: - Yield - Purity (NMR, HPLC) purification->analysis end End: Optimized Conditions for this compound analysis->end optimization_loop->setup

Caption: Experimental workflow for the optimization of this compound synthesis.

logical_relationship goal Goal: High Yield & Purity of This compound reaction_params Key Reaction Parameters goal->reaction_params troubleshooting Troubleshooting Issues goal->troubleshooting catalyst Catalyst Activity & Loading reaction_params->catalyst temp_pressure Temperature & Hydrogen Pressure reaction_params->temp_pressure time_solvent Reaction Time & Solvent Choice reaction_params->time_solvent low_yield Low Yield troubleshooting->low_yield impurities Side Products/ Impurities troubleshooting->impurities isolation Isolation Difficulties troubleshooting->isolation catalyst->low_yield temp_pressure->low_yield temp_pressure->impurities time_solvent->low_yield time_solvent->impurities time_solvent->isolation

Caption: Logical relationship between reaction parameters and common troubleshooting issues.

References

troubleshooting failed reactions with 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2,4-difluorophenol.

Troubleshooting Guides

Issue: Low or No Product Yield

Low or no yield in reactions involving this compound can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Cause 1: Reagent Degradation

This compound is susceptible to oxidation, which can be accelerated by exposure to air and light.[1] This degradation can lead to the formation of colored impurities and a decrease in the effective concentration of the starting material.

Solutions:

  • Storage: Ensure the compound is stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature as recommended.[2]

  • Purity Check: Before use, assess the purity of the this compound via techniques like NMR or LC-MS to confirm its integrity.

  • Fresh Reagent: If degradation is suspected, use a fresh batch of the reagent.

Possible Cause 2: Incomplete Reaction

The reaction may not have gone to completion due to suboptimal conditions.

Solutions:

  • Reaction Time: Extend the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature: Gradually increase the reaction temperature. For thermally sensitive reactions, consider smaller increments. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

  • Catalyst/Reagent Stoichiometry: Re-evaluate the stoichiometry of all reactants and the amount of any catalyst used. Ensure accurate measurements.

Possible Cause 3: Side Reactions

Unwanted side reactions can consume the starting material and reduce the yield of the desired product. Due to the presence of amino and hydroxyl groups, side reactions such as acylation on both groups or undesired cyclization can occur.[3]

Solutions:

  • Protecting Groups: Consider using protecting groups for either the amino or the hydroxyl function if one of them is not intended to participate in the reaction.

  • Reaction Conditions: Adjusting the pH or the solvent can sometimes suppress side reactions.

Issue: Formation of Colored Impurities

The appearance of color (often pink, brown, or black) in the reaction mixture or the final product is a common issue when working with aminophenols.

Possible Cause: Oxidation

The primary cause of color formation is the oxidation of the aminophenol. 2-aminophenol (B121084) and 4-aminophenol (B1666318) are particularly prone to oxidation, which can lead to the formation of colored polymeric quinoid structures.[1][3]

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed before use.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation.

  • Purification: Colored impurities can often be removed during workup and purification. Treatment with activated charcoal or a reducing agent like sodium dithionite (B78146) can be effective.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed reactions with this compound.

G cluster_start Start cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions & Purification cluster_solution Resolution start Reaction Failed (Low/No Yield or Impurities) reagent_check Check Purity and Storage of this compound start->reagent_check reagent_ok Reagent OK reagent_check->reagent_ok reagent_ok->start If Reagent Degraded, Replace conditions_check Review Reaction Parameters (Time, Temp, Stoichiometry) reagent_ok->conditions_check If Reagent is Pure conditions_ok Conditions Appear Correct conditions_check->conditions_ok side_reaction_check Analyze for Side Products (e.g., oxidation, regioisomers) conditions_ok->side_reaction_check If No Improvement solution Successful Reaction conditions_ok->solution If Reaction Improves purification_optimization Optimize Purification (e.g., recrystallization, chromatography) side_reaction_check->purification_optimization purification_optimization->solution

Caption: A logical workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It should be stored in a dark place, under an inert atmosphere, and at room temperature to prevent degradation.[2]

Q2: My reaction mixture turned dark brown. What is the likely cause and how can I fix it?

A2: A dark brown color is most likely due to the oxidation of the aminophenol.[1] To prevent this, ensure your reaction is carried out under an inert atmosphere with degassed solvents. During workup, you can try to remove the colored impurities by treating your solution with activated charcoal.

Q3: I am not seeing any product formation in my nucleophilic aromatic substitution (SNAr) reaction. What should I check first?

A3: For SNAr reactions, the presence of an electron-withdrawing group on the aromatic ring is crucial. The fluorine atoms in this compound already provide some activation due to their inductive effect. However, you should first verify the integrity of your starting material and then systematically check your reaction conditions: temperature, reaction time, and the stoichiometry of your nucleophile and base. Also, ensure your solvent is anhydrous if the reaction is moisture-sensitive.

Q4: Are there any known common side products when using this compound?

A4: While specific data for this compound is limited, common side products for similar aminophenols include regioisomers (if another substitution is possible on the ring) and products resulting from reactions at both the amino and hydroxyl groups if not properly controlled. Oxidation products are also very common.

Experimental Protocols

Example Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol is adapted from a similar reaction with 4-Amino-2,5-difluorophenol and serves as a representative example of a nucleophilic aromatic substitution reaction.[4]

Reaction Scheme: Aryl-Cl + this compound → Aryl-O-(2,4-difluoro-5-aminophenyl)

Parameter Value/Condition
Reactants 4-Chloro-7-methoxyquinoline-6-carboxamide, this compound
Base Potassium t-butoxide
Solvent N-Methyl-2-pyrrolidone (NMP)
Temperature 140 °C
Method Microwave irradiation
Atmosphere Nitrogen sparge
Reaction Time 1 hour
Workup The reaction solution is added to water to precipitate the solid product.

Detailed Methodology:

  • To a microwave tube, add the aryl chloride (e.g., 4-Chloro-7-methoxyquinoline-6-carboxamide, 1.0 equivalent).

  • Add this compound (1.2 equivalents).

  • Add potassium t-butoxide (1.2 equivalents).

  • Add the solvent (e.g., NMP) to the desired concentration.

  • Sparge the mixture with nitrogen for several minutes.

  • Seal the microwave tube and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and hold for 1 hour.

  • After cooling, pour the reaction mixture into water.

  • Stir until a solid precipitates.

  • Collect the solid by filtration and wash with water.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Combine Reactants, Base, and Solvent in Microwave Tube reaction Heat to 140°C for 1 hour (Microwave Irradiation) prep->reaction workup Precipitate Product in Water reaction->workup purification Filter and Wash Solid workup->purification final_product Purified Product purification->final_product

Caption: A general workflow for a microwave-assisted SNAr reaction.

References

stability issues with 5-Amino-2,4-difluorophenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-2,4-difluorophenol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound, like many aminophenols, is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by exposure to air (oxygen), light, high temperatures, and certain metal contaminants. The amino and hydroxyl groups on the aromatic ring make the molecule electron-rich and thus prone to oxidation, which can lead to the formation of colored impurities and loss of desired reactivity.[1]

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term storage, keeping it in a freezer at temperatures under -20°C is advisable. The container should be tightly sealed to prevent exposure to air and moisture.

Q3: What are the visible signs of degradation of this compound?

A3: A common sign of degradation is a change in color. Pure this compound is typically a white to off-white or light-colored solid. The development of a yellow, brown, or darker coloration often indicates the formation of oxidation products.

Q4: Can the pH of the reaction mixture affect the stability of this compound?

A4: Yes, pH can significantly impact stability. In basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is more susceptible to oxidation. Acidic to neutral conditions are generally preferred to maintain the stability of aminophenols, as the amino group can be protonated, reducing the electron-donating effect and thus decreasing the susceptibility to oxidation.[3]

Q5: Are there any common solvents or reagents that are incompatible with this compound?

A5: Strong oxidizing agents should be avoided as they will directly lead to the degradation of this compound. Additionally, care should be taken with solvents that are not peroxide-free, as residual peroxides can initiate oxidation. Reactions involving strong bases should be conducted with caution due to the increased risk of oxidation under basic conditions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture turns dark or colored upon addition of this compound. Oxidation of the aminophenol.- Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).- Use degassed solvents to remove dissolved oxygen.- Add the aminophenol to the reaction mixture at a lower temperature, if the protocol allows.- Check for and remove any potential sources of metal contamination in the reaction setup.
Low yield or incomplete reaction. Degradation of the starting material.- Verify the purity of the this compound before use (e.g., by HPLC or NMR).- Follow the recommended storage and handling procedures to prevent degradation prior to use.- Optimize the reaction conditions to minimize exposure to high temperatures or prolonged reaction times.
Formation of multiple, unexpected byproducts. Complex degradation pathways.- Conduct a forced degradation study to identify potential degradation products and pathways.- Use analytical techniques like HPLC-MS to identify the structure of the byproducts.- Adjust reaction conditions (pH, temperature, atmosphere) to suppress degradation pathways.
Inconsistent reaction outcomes. Variability in the quality of this compound.- Source the reagent from a reputable supplier and obtain a certificate of analysis.- Re-evaluate the purity of the aminophenol from different batches before use.- Implement strict storage and handling protocols to ensure consistency.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4][5][6]

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed solid at a concentration of 0.1 mg/mL in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV detector.

  • Column: Primesep 100 mixed-mode stationary phase column (or equivalent C18 column).[7]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm[7]

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples and standards in the mobile phase or a compatible solvent.

  • Inject the samples into the HPLC system.

  • Monitor the separation and detect the peaks at 275 nm.

  • Integrate the peak areas to quantify the amount of this compound and its degradation products.

Data Presentation

The following table template can be used to summarize quantitative data from stability studies.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Thermal (Solid)48 hours80°C
Photolytic1.2 million lux hoursAmbient

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze end Identify & Quantify Degradation Products analyze->end

Caption: Experimental workflow for conducting a forced degradation study.

G cluster_pathway Postulated Oxidation Pathway aminophenol This compound radical Phenoxy/Amino Radical aminophenol->radical [O] quinone_imine Difluoro-quinone-imine (Colored Species) radical->quinone_imine polymerization Further Polymerization/ Degradation Products quinone_imine->polymerization

Caption: A postulated oxidation pathway for this compound.

G cluster_troubleshooting Troubleshooting Logic for Reaction Discoloration start Reaction Mixture Discolored? check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere Yes check_solvents Are the solvents degassed? check_atmosphere->check_solvents Yes implement_inert Implement inert atmosphere protocol check_atmosphere->implement_inert No check_temp Is the temperature too high? check_solvents->check_temp Yes degas_solvents Degas solvents before use check_solvents->degas_solvents No lower_temp Lower reaction temperature check_temp->lower_temp Yes problem_solved Problem Resolved check_temp->problem_solved No implement_inert->check_solvents degas_solvents->check_temp lower_temp->problem_solved

Caption: A logical guide to troubleshooting reaction discoloration.

References

Technical Support Center: Solvent Effects on 5-Amino-2,4-difluorophenol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 5-Amino-2,4-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues related to solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

The reactivity of this compound is significantly influenced by the solvent system due to the presence of both an amino (-NH2) and a hydroxyl (-OH) group, both of which can act as nucleophiles. The choice of solvent can modulate the nucleophilicity of these groups and influence reaction pathways and yields.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with both the amino and hydroxyl groups. This solvation can decrease the nucleophilicity of both groups, potentially slowing down reaction rates. However, they are often used for their ability to dissolve a wide range of reactants and reagents.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for reactions where high nucleophilicity is desired. They solvate cations effectively but do not strongly solvate anions or lone pairs on nucleophilic atoms, thus leaving the amino and hydroxyl groups more "naked" and reactive. In many cases, reactions in polar aprotic solvents proceed faster and with higher yields.

  • Nonpolar Solvents (e.g., toluene, hexane): The solubility of this compound in nonpolar solvents is limited, which can hinder its reactivity. These solvents are typically not the first choice unless required by specific reaction conditions or co-reactants.

Q2: Which functional group of this compound is more reactive, the amino or the hydroxyl group?

In neutral conditions, the amino group is generally a stronger nucleophile than the hydroxyl group. Therefore, reactions with electrophiles will preferentially occur at the nitrogen atom. However, the reactivity can be tuned by adjusting the pH of the reaction medium:

  • Basic Conditions: In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). This phenoxide is a much stronger nucleophile than the neutral amino group, directing reactions to the oxygen atom (O-alkylation, O-acylation).

  • Acidic Conditions: Under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt (-NH3⁺). This protonation deactivates the amino group, making the hydroxyl group the more likely site for reaction, although the overall reactivity will be reduced.

Q3: I am observing low yields in my N-acylation reaction. What are the likely causes and how can I troubleshoot this?

Low yields in N-acylation reactions of this compound can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guides

Guide 1: Low Yield in N-Acylation Reactions

This guide addresses common issues encountered during the N-acylation of this compound with acylating agents like acetyl chloride or acetic anhydride.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Poor Solubility of Starting Material: this compound may not be fully dissolved in the chosen solvent.- Switch to a more polar aprotic solvent such as DMF or NMP, which are known for their excellent solvating properties for a wide range of organic molecules. - Gently warm the reaction mixture to aid dissolution, but monitor for potential side reactions.
Insufficient Reactivity of Acylating Agent: The acylating agent may not be reactive enough under the current conditions.- Use a more reactive acylating agent (e.g., acyl chloride instead of the corresponding anhydride). - Add a catalyst, such as a tertiary amine (e.g., triethylamine, pyridine) or DMAP (4-dimethylaminopyridine), to activate the acylating agent.
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.- Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS.
Formation of O-Acylated Byproduct Reaction Conditions Favoring O-Acylation: The presence of a strong base or high temperatures can lead to deprotonation of the hydroxyl group and subsequent O-acylation.- Lower the reaction temperature. - Use a milder, non-nucleophilic base (e.g., pyridine) if a base is required. - Consider protecting the hydroxyl group prior to N-acylation if regioselectivity is a persistent issue.
Starting Material Remains Unchanged Incomplete Reaction: The reaction may not have reached completion.- Extend the reaction time and continue to monitor its progress. - Ensure efficient stirring, especially if the reaction mixture is heterogeneous. - Check the purity and activity of the acylating agent.
Guide 2: Poor Regioselectivity in Alkylation Reactions

This guide provides troubleshooting for achieving selective N- or O-alkylation of this compound.

Problem Desired Outcome Troubleshooting Steps
Mixture of N- and O-Alkylated Products Selective N-Alkylation - Perform the reaction under neutral or slightly acidic conditions to favor the more nucleophilic amino group. - Use a polar aprotic solvent like acetonitrile (B52724) or acetone. - Avoid the use of strong bases.
Selective O-Alkylation - Use a base to deprotonate the hydroxyl group. The choice of base and solvent is critical. A common combination is a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. - Ensure anhydrous (dry) conditions, as water can quench the base and the phenoxide. - Protect the amino group prior to O-alkylation using a suitable protecting group (e.g., Boc, Cbz).

Data Presentation

The following table summarizes the expected impact of different solvent types on the reactivity of this compound in common reaction types. Please note that optimal conditions should be determined experimentally.

Reaction Type Solvent Class Recommended Solvents Expected Outcome & Rationale
N-Acylation Polar AproticDMF, Acetonitrile, THFHigh Yield, Fast Reaction: These solvents enhance the nucleophilicity of the amino group, leading to efficient acylation.
Polar ProticEthanol, IsopropanolModerate Yield, Slower Reaction: Hydrogen bonding from the solvent can reduce the nucleophilicity of the amine.
O-Alkylation (Williamson Ether Synthesis) Polar AproticDMF, THF, DMSOHigh Yield: Essential for dissolving the phenoxide salt formed after deprotonation and for promoting the SN2 reaction.
Polar ProticEthanol, WaterLow Yield/Side Reactions: Protic solvents can protonate the phenoxide and may compete as nucleophiles.
Condensation Reactions (e.g., with dicarbonyls) Polar ProticEthanol, Acetic AcidGood Yield: Often used as they can facilitate both the dissolution of starting materials and the acid- or base-catalyzed steps of the condensation mechanism.
Polar AproticToluene (with azeotropic water removal)Good Yield: Useful for driving the reaction to completion by removing water, a common byproduct of condensation reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation in a Polar Aprotic Solvent
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add a suitable non-nucleophilic base, such as pyridine (B92270) (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DMF B Add Pyridine A->B C Cool to 0°C B->C D Add Acetyl Chloride C->D E Warm to RT & Stir D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H I I H->I Isolated N-acylated Product

Caption: Experimental workflow for the N-acylation of this compound.

Regioselectivity_Logic start Reaction of this compound with an Electrophile condition Reaction Conditions start->condition neutral Neutral/Slightly Acidic (e.g., Acetonitrile) condition->neutral  Favors Amine Nucleophilicity basic Basic (e.g., NaH in DMF) condition->basic  Favors Phenoxide Formation product_N N-Substituted Product (Major) neutral->product_N product_O O-Substituted Product (Major) basic->product_O

Caption: Logical diagram illustrating the control of regioselectivity in reactions of this compound.

Validation & Comparative

Comparative Biological Activity of Fluorinated Aminophenol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of fluorinated aminophenol analogs. The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Here, we focus on a class of N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, which are structurally related to 5-Amino-2,4-difluorophenol and exhibit potent inhibitory activity against the BRAFV600E kinase, a key driver in several cancers.

Data Presentation: Kinase Inhibitory Potency

The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole (B57391) reverse amides that incorporate a fluorinated aminophenol moiety. These compounds were evaluated for their ability to inhibit the BRAFV600E kinase and to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK signaling pathway.

Compound IDR' GroupBRAFV600E IC50 (µM)p-ERK EC50 (µM)
2 3-t-Bu0.0030.04
9 3-Et<0.00040.1
10 3-iPr<0.00040.05
11 3-OCHF30.00040.1
12 3-CF30.0030.4
13 4-t-Bu0.0090.05
14 4-Et0.0010.08
15 4-iPr0.0040.09
16 4-OCHF30.0010.1
17 4-CF30.0040.05
18 2-F, 5-CF30.0010.09

Experimental Protocols

In Vitro Kinase Inhibition Assay (BRAFV600E)

This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the BRAFV600E kinase.

1. Compound Preparation:

  • Test compounds are serially diluted in 100% DMSO to create a range of concentrations for IC50 determination.

2. Reaction Mixture Preparation:

  • In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable peptide substrate, and the diluted test compounds are combined in a kinase assay buffer.

3. Initiation of Reaction:

  • The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

4. Signal Detection:

  • Following the incubation period, a detection reagent, such as a luciferase-based ATP detection system, is added to each well. This reagent quantifies the amount of remaining ATP, which is inversely proportional to the kinase activity.

5. Data Analysis:

  • The luminescence signal is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is calculated from the dose-response curve.

Cellular p-ERK Inhibition Assay

This assay assesses the ability of the compounds to inhibit the phosphorylation of ERK in a cellular context.

1. Cell Culture and Treatment:

  • A suitable cancer cell line harboring the BRAFV600E mutation (e.g., A375 melanoma cells) is seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with a serial dilution of the test compounds for a specified duration.

2. Cell Lysis:

  • After treatment, the cells are lysed to release cellular proteins.

3. Detection of p-ERK:

  • The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

4. Data Analysis:

  • The ratio of p-ERK to total ERK is calculated for each compound concentration. The EC50 value, the concentration of the compound that causes a 50% reduction in p-ERK levels, is determined from the dose-response curve.

Mandatory Visualization

RAF/MEK/ERK Signaling Pathway

The fluorinated aminophenol derivatives discussed in this guide are designed to inhibit RAF kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many cancers.[1] The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of inhibition by the described compounds.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation Inhibitor Fluorinated Aminophenol Analogs Inhibitor->RAF GeneExpression Cell Proliferation, Survival, Differentiation TranscriptionFactors->GeneExpression

Caption: The RAF/MEK/ERK signaling cascade and the inhibitory action of the compounds.

References

A Comparative Guide to the Synthesis of 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthesis methods for 5-Amino-2,4-difluorophenol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic routes, present quantitative performance data, and offer detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry due to its utility as a building block in the synthesis of bioactive molecules. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development pipelines. The most common and direct route to this compound involves the reduction of its nitro precursor, 2,4-difluoro-5-nitrophenol (B174620). This guide compares two primary methods for this reduction: catalytic hydrogenation and iron-mediated reduction.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between yield, purity, reaction time, cost, and environmental impact. The two methods presented here, catalytic hydrogenation and iron reduction, offer distinct advantages and disadvantages.

Table 1: Quantitative Comparison of Synthesis Methods for this compound

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron-Mediated Reduction (Representative)
Precursor 2,4-difluoro-5-nitrophenol2,4-difluoro-5-nitrophenol
Reagents Palladium Hydroxide (B78521) on Carbon, Hydrogen GasIron Powder, Ammonium (B1175870) Chloride
Solvent Ethyl Acetate (B1210297)Ethanol (B145695)/Water
Yield 96%[1][2]High (typically >85%)
Purity HighGood, may require further purification
Reaction Time 6 hours[1][2]2-3 hours
Cost Higher (due to precious metal catalyst)Lower (inexpensive reagents)
Scalability Readily scalableScalable with considerations for workup
Safety Considerations Handling of hydrogen gas and pyrophoric catalystExothermic reaction, handling of iron dust

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method utilizes a palladium-based catalyst and a hydrogen atmosphere to achieve a high-yield reduction of the nitro group.

Experimental Procedure:

  • To a suspension of 2,4-difluoro-5-nitrophenol (1.01 g, 5.77 mmol) in ethyl acetate, add palladium hydroxide on carbon (0.08 g, 0.57 mmol).[1][2]

  • Stir the resulting slurry under a hydrogen atmosphere for 6 hours.[1][2]

  • Upon completion of the reaction, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 10 mL).[1][2]

  • Concentrate the filtrate under reduced pressure to afford this compound.[1][2]

Expected Outcome:

This procedure is reported to yield 0.8 g (96%) of this compound as a solid.[1][2]

Method 2: Iron-Mediated Reduction

This classical method employs readily available and inexpensive iron powder in the presence of an acid promoter, such as ammonium chloride, to effect the reduction. The following is a representative protocol adapted from the reduction of a structurally similar nitrophenol.

Experimental Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer and a thermometer, charge ethanol (150 ml), 2,4-difluoro-5-nitrophenol (15 g), and iron powder (13.3 g) at 30-35°C.[3]

  • Heat the reaction mass to 70-75°C.[3]

  • Prepare a solution of ammonium chloride (31.9 g) dissolved in water (75 ml) and add it to the reaction mixture at 70-75°C.[3]

  • Stir the reaction mixture for 2 to 3 hours at the same temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mass and filter to remove the iron salts.

  • Concentrate the filtrate and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate the overall synthesis pathway and the experimental workflows for the two compared methods.

Synthesis_Pathway Precursor 2,4-difluorophenol Nitrophenol 2,4-difluoro-5-nitrophenol Precursor->Nitrophenol Nitration Aminophenol This compound Nitrophenol->Aminophenol Reduction

Caption: Overall synthesis pathway for this compound.

Experimental_Workflows cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Iron-Mediated Reduction M1_Start Suspend 2,4-difluoro-5-nitrophenol and Pd(OH)2/C in Ethyl Acetate M1_React Stir under H2 atmosphere for 6 hours M1_Start->M1_React M1_Filter Filter through Celite® M1_React->M1_Filter M1_Concentrate Concentrate filtrate M1_Filter->M1_Concentrate M1_Product This compound (96% Yield) M1_Concentrate->M1_Product M2_Start Combine 2,4-difluoro-5-nitrophenol, Iron powder, and Ethanol M2_Heat Heat to 70-75°C M2_Start->M2_Heat M2_Add Add Ammonium Chloride solution M2_Heat->M2_Add M2_React Stir for 2-3 hours M2_Add->M2_React M2_Filter Filter to remove iron salts M2_React->M2_Filter M2_Workup Aqueous workup and extraction M2_Filter->M2_Workup M2_Product This compound M2_Workup->M2_Product

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion

Both catalytic hydrogenation and iron-mediated reduction are effective methods for the synthesis of this compound. Catalytic hydrogenation offers a higher reported yield and potentially higher purity, making it an excellent choice for laboratory-scale synthesis where product quality is paramount.[1][2] In contrast, iron-mediated reduction provides a more cost-effective and rapid alternative, which may be preferable for larger-scale production, provided that purification methods are in place to ensure the final product meets the required specifications. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including scale, budget, and purity needs.

References

Spectroscopic Comparison of 5-Amino-2,4-difluorophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 5-Amino-2,4-difluorophenol and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to facilitate the identification and differentiation of these compounds. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for isomer characterization.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1] The precise substitution pattern of functional groups on the benzene (B151609) ring is critical for its biological activity and chemical reactivity. Consequently, the unambiguous identification of this compound from its potential positional isomers is a crucial step in synthesis and quality control. This guide focuses on the spectroscopic differences between this compound and its isomers where the amino group is positioned at other locations on the 2,4-difluorophenol (B48109) scaffold.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, and key IR absorption frequencies for this compound and its isomers. These predictions are based on established spectroscopic principles and data from structurally related compounds.[2][3][4]

Isomers Under Consideration:

  • Isomer 1: this compound

  • Isomer 2: 3-Amino-2,4-difluorophenol

  • Isomer 3: 6-Amino-2,4-difluorophenol

  • Isomer 4: 4-Amino-2,5-difluorophenol[5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Proton This compound 3-Amino-2,4-difluorophenol 6-Amino-2,4-difluorophenol 4-Amino-2,5-difluorophenol
Ar-H H-3: ~6.8 (d)H-5: ~6.5 (dd)H-3: ~6.9 (d)H-3: ~6.7 (d)
H-6: ~6.4 (d)H-6: ~6.9 (dd)H-5: ~6.6 (d)H-6: ~6.8 (d)
-OH ~9.0-10.0 (s, br)~9.0-10.0 (s, br)~9.0-10.0 (s, br)~9.0-10.0 (s, br)
-NH₂ ~4.5-5.5 (s, br)~4.5-5.5 (s, br)~4.5-5.5 (s, br)~4.5-5.5 (s, br)

Chemical shifts are approximate and coupling patterns are indicated in parentheses (s: singlet, d: doublet, dd: doublet of doublets, br: broad).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Carbon This compound 3-Amino-2,4-difluorophenol 6-Amino-2,4-difluorophenol 4-Amino-2,5-difluorophenol
C-1 (-OH) ~140-145 (dd)~140-145 (dd)~135-140 (dd)~145-150 (dd)
C-2 (-F) ~150-155 (dd)~150-155 (dd)~150-155 (dd)~150-155 (dd)
C-3 ~110-115 (d)~120-125 (d, C-NH₂)~115-120 (d)~105-110 (d)
C-4 (-F) ~155-160 (dd)~155-160 (dd)~155-160 (dd)~140-145 (d, C-NH₂)
C-5 ~130-135 (d, C-NH₂)~105-110 (d)~110-115 (d)~150-155 (dd, C-F)
C-6 ~100-105 (d)~115-120 (d)~125-130 (d, C-NH₂)~100-105 (d)

The multiplicity arises from C-F coupling.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) relative to CFCl₃
Fluorine This compound 3-Amino-2,4-difluorophenol 6-Amino-2,4-difluorophenol 4-Amino-2,5-difluorophenol
F at C-2 ~ -130 to -140~ -125 to -135~ -135 to -145~ -130 to -140
F at C-4/5 ~ -115 to -125~ -110 to -120~ -120 to -130~ -125 to -135

¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful tool for distinguishing these isomers.[6][7][8]

Table 4: Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode Approximate Frequency (cm⁻¹)
O-H Stretch (Phenolic) 3200-3600 (broad)
N-H Stretch (Amine) 3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic) 3000-3100
C=C Stretch (Aromatic) 1500-1600
C-N Stretch (Aromatic) 1250-1350
C-F Stretch (Aromatic) 1100-1300 (strong)
C-O Stretch (Phenolic) 1180-1260

While many IR peaks will be common across the isomers, the fingerprint region (below 1500 cm⁻¹) will show unique patterns for each compound, allowing for their differentiation.[9][10][11][12]

Experimental Protocols

Standard protocols for the spectroscopic analysis of aminofluorophenol isomers are provided below.

NMR Spectroscopy

a. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

b. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Reference the spectrum to the residual solvent peak.

c. ¹³C NMR Spectroscopy:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • A relaxation delay of 2-5 seconds is recommended.

d. ¹⁹F NMR Spectroscopy:

  • Acquire the spectrum on a spectrometer equipped with a fluorine probe.

  • Proton decoupling is typically used to simplify the spectrum.

  • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

a. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

b. Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

  • Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

a. Sample Preparation:

  • Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilute the solution to a final concentration of approximately 10-100 µg/mL.

b. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

  • Acquire high-resolution mass spectra to confirm the elemental composition.

  • Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that may be unique to each isomer.[13][14][15]

Visualization of Isomer Identification Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

G cluster_0 Start: Unknown Isomer Mixture cluster_1 Initial Analysis cluster_2 Detailed Structural Elucidation cluster_3 Confirmation and Final Identification Start Synthesized Product (Potential Isomer Mixture) MS Mass Spectrometry (MS) Confirm Molecular Weight (145.11 g/mol) Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (-OH, -NH₂, C-F) Start->IR H_NMR ¹H NMR Determine number and position of aromatic protons MS->H_NMR IR->H_NMR F_NMR ¹⁹F NMR Distinguish electronic environments of F atoms H_NMR->F_NMR C_NMR ¹³C NMR Observe C-F couplings and chemical shifts F_NMR->C_NMR Compare Compare experimental data with predicted spectra C_NMR->Compare Identify Identify Specific Isomer(s) Compare->Identify

Caption: Workflow for Spectroscopic Isomer Identification.

Conclusion

The differentiation of this compound isomers requires a multi-pronged spectroscopic approach. While mass spectrometry can confirm the correct molecular formula, NMR (¹H, ¹³C, and particularly ¹⁹F) and IR spectroscopy are indispensable for elucidating the specific substitution pattern. By comparing experimental data with the predicted values and characteristic patterns presented in this guide, researchers can confidently identify the correct isomer, ensuring the quality and reliability of their work in drug discovery and chemical synthesis.

References

The Structure-Activity Relationship of 5-Amino-2,4-difluorophenol Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 5-Amino-2,4-difluorophenol derivatives, a scaffold of significant interest in the development of potent and selective kinase inhibitors. By leveraging experimental data, we delve into the structure-activity relationships (SAR) that govern their efficacy against key oncological and inflammatory targets, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein (MAP) Kinase.

The this compound moiety serves as a crucial pharmacophore in a variety of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for medicinal chemistry campaigns. This guide will explore how modifications to this core structure, as well as appended heterocyclic systems, influence inhibitory potency and selectivity.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of this compound derivatives is profoundly influenced by the nature of the substituents on the amino group and the aromatic ring. The following tables summarize the in vitro potency of representative compounds against VEGFR-2 and p38 MAP kinase.

Table 1: Structure-Activity Relationship of Pyrrolo[2,1-f][1][2][3]triazine Derivatives as VEGFR-2 Kinase Inhibitors

Compound IDR Group at C6 of PyrrolotriazineVEGFR-2 IC50 (nM)
1 -COOCH3150
2 5-methyl-1,3,4-oxadiazol-2-yl30
3 5-ethyl-1,3,4-oxadiazol-2-yl25
4 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl8
5 3-methyl-1,2,4-oxadiazol-5-yl45

Data compiled from various sources.

Table 2: Structure-Activity Relationship of Pyrazole (B372694) Derivatives as p38α MAP Kinase Inhibitors

Compound IDAr GroupR1R2p38α IC50 (nM)
6 2,4-difluorophenylH-3.2
7 2,4-difluorophenylCH3CH33.2
8 2,5-difluorophenylCH3Cl1.1
9 2,6-difluorophenylCH3Cl1.1
10 3-fluorophenylCH3CH33.3

Data compiled from various sources.

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key trends:

  • Substitution on the Heterocycle: For the pyrrolo[2,1-f][1][2][3]triazine series targeting VEGFR-2, the replacement of a simple ester at the C6 position with a 1,3,4-oxadiazole (B1194373) ring significantly enhances potency. Furthermore, electron-withdrawing groups on the oxadiazole, such as a trifluoromethyl group (Compound 4 ), lead to a marked increase in inhibitory activity.

  • Substitution on the Phenyl Ring: In the case of p38 MAP kinase inhibitors, the substitution pattern on the 2,4-difluorophenyl ring is critical. While both 2,4-difluoro (Compound 7 ) and 2,5-difluoro (Compound 8 ) substitutions result in potent inhibitors, the 2,6-difluoro substitution (Compound 9 ) also demonstrates high potency, suggesting that the fluorine atom positions influence the interaction with the kinase's active site.

  • Impact of Additional Substituents: For the pyrazole-based p38 inhibitors, the nature of the substituents on the pyrazole ring (R1 and R2) also plays a role. The presence of a chlorine atom (Compound 8 and 9 ) appears to be beneficial for activity compared to two methyl groups (Compound 7 ).

Signaling Pathways and Experimental Workflows

To provide a deeper context for the presented data, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for the synthesis and evaluation of these kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Cascade Stress Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Apoptosis, Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation Inhibitor This compound Derivative Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental_Workflow Start Starting Materials (e.g., this compound, Heterocyclic Precursors) Synthesis Chemical Synthesis (e.g., Coupling Reactions, Cyclizations) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Kinase Assay (Determination of IC50) Purification->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Kinase Inhibitor Development.

Experimental Protocols

1. General Synthesis of 4-(2,4-difluoro-5-aminophenylamino)pyrrolo[2,1-f][1][2][3]triazine Derivatives:

A representative synthetic route involves the coupling of a 4-chloro-pyrrolo[2,1-f][1][2][3]triazine core with this compound.

  • Step 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core: This is typically achieved through a multi-step sequence starting from commercially available pyrrole (B145914) derivatives.

  • Step 2: Chlorination: The pyrrolotriazine core is chlorinated at the 4-position using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Step 3: Nucleophilic Aromatic Substitution: The 4-chloro-pyrrolo[2,1-f][1][2][3]triazine is then reacted with this compound in the presence of a base (e.g., diisopropylethylamine) and a suitable solvent (e.g., isopropanol) at elevated temperatures to afford the desired product.

  • Step 4: Derivatization: Further modifications, such as the introduction of various substituents on the pyrrolotriazine ring, can be carried out using standard organic chemistry transformations.

2. In Vitro Kinase Inhibition Assay (VEGFR-2 as an example):

The inhibitory activity of the synthesized compounds against VEGFR-2 is typically determined using a biochemical assay.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer, and the test compounds.

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The VEGFR-2 enzyme, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design of potent kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize potency and selectivity against key targets like VEGFR-2 and p38 MAP kinase. The provided experimental frameworks offer a foundation for the synthesis and evaluation of novel derivatives, paving the way for the development of next-generation therapeutics for cancer and inflammatory diseases. Further exploration of this chemical space is warranted to uncover new inhibitors with improved pharmacological profiles.

References

A Comparative Guide to Analytical Standards for 5-Amino-2,4-difluorophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of analytical standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comparative overview of analytical methodologies for 5-Amino-2,4-difluorophenol and its derivatives. Given the limited availability of commercial certified reference materials (CRMs) for this compound, this document focuses on establishing in-house standards and compares the analytical techniques used for their characterization and quantification, with performance data drawn from closely related halogenated aminophenols.

Physicochemical Properties of this compound and Related Isomers

A foundational step in method development is understanding the basic physicochemical properties of the analyte. The following table summarizes key information for this compound and a related isomer, 4-Amino-2,5-difluorophenol.

PropertyThis compound4-Amino-2,5-difluorophenol
CAS Number 113512-71-3[1][2]120103-19-7[3][4]
Molecular Formula C₆H₅F₂NOC₆H₅F₂NO[3]
Molecular Weight 145.11 g/mol [1]145.11 g/mol [3]
Boiling Point 246.5°C at 760 mmHg[1]251.8°C (Predicted)[4]
Physical Form Solid[1]Solid
Storage Conditions Store in a dark, inert atmosphere at room temperature.[1]Store in a freezer (-20°C) under an inert atmosphere.

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the separation and quantification of aminophenols. The choice between them often depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing polar, non-volatile, or thermally sensitive compounds like aminophenols. The following table outlines a proposed starting method for this compound, based on a validated protocol for the structurally similar 4-Amino-2,6-dichloro-3-fluorophenol.[5]

ParameterRecommended Starting Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase Isocratic mixture of a buffered aqueous solution and an organic solvent (e.g., 20 mM Potassium Phosphate Buffer, pH 3.0 : Acetonitrile, 60:40 v/v)[5]
Flow Rate 1.0 mL/min
Detector UV-Vis or Photodiode Array (PDA)
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires analytes to be volatile and thermally stable. Due to the polar amino (-NH₂) and hydroxyl (-OH) groups, this compound requires a derivatization step to increase its volatility for GC analysis.[6] Silylation is a common and effective derivatization technique for this class of compounds.

The table below summarizes a GC-MS method, including the crucial derivatization step, based on a protocol for 4-Amino-2,6-dichloro-3-fluorophenol.[6]

ParameterRecommended Conditions
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
Derivatization Procedure Evaporate sample to dryness, add BSTFA and a solvent (e.g., pyridine), heat at 70°C for 30 minutes.[6]
GC Column DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
Ion Source Temperature 230°C
Mass Spectrometer Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

Workflow and Method Selection Diagrams

The following diagrams illustrate the general workflow for qualifying an in-house analytical standard and a decision matrix for selecting the appropriate chromatographic technique.

Figure 1. Workflow for In-House Analytical Standard Qualification cluster_prep Preparation & Purity cluster_char Characterization cluster_quant Quantification & Use synthesis Synthesis or Procurement purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity_assessment Initial Purity Assessment (e.g., TLC, DSC) purification->purity_assessment structural Structural Elucidation (NMR, MS) purity_assessment->structural physchem Physicochemical Characterization (m.p., solubility) structural->physchem method_dev Quantitative Method Development (HPLC/GC-MS) physchem->method_dev validation Method Validation (Linearity, Accuracy, Precision) method_dev->validation standard_use Use as In-House Reference Standard validation->standard_use

Figure 1. Workflow for In-House Analytical Standard Qualification

Figure 2. Decision Matrix for Analytical Method Selection start Analyte: this compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility derivatization Is derivatization feasible? volatility->derivatization No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC derivatization->hplc No gcms_deriv Use GC-MS with Derivatization derivatization->gcms_deriv Yes

Figure 2. Decision Matrix for Analytical Method Selection

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are the protocols adapted from application notes for similar halogenated aminophenols.

Protocol 1: HPLC Analysis

This protocol is a robust starting point for developing an isocratic reverse-phase HPLC method.[5]

  • Instrumentation: Use an HPLC system with a quaternary or binary pump, a UV-Vis or PDA detector, an autosampler, and a column thermostat.[5]

  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[5] The final mobile phase is a 60:40 (v/v) mixture of this buffer and HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Data Acquisition: Inject the standards and samples, and record the chromatograms. Use a data station for instrument control and data processing.

Protocol 2: GC-MS Analysis with Silylation Derivatization

This protocol outlines the necessary steps for preparing and analyzing this compound using GC-MS.[6]

  • Materials and Reagents: this compound standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, anhydrous pyridine (B92270) or acetonitrile, and an internal standard (e.g., 2,4,6-Tribromophenol).[6]

  • Standard Preparation: Prepare a stock solution of the standard in a suitable solvent like methanol (B129727) or acetonitrile.

  • Derivatization Procedure: a. Pipette a known volume of the standard or sample solution into a glass vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. c. Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA w/ 1% TMCS to the dried residue. d. Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes. e. Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS system using the parameters outlined in the table above. The mass spectrum of the derivatized analyte is expected to show a molecular ion peak corresponding to the di-silylated compound and characteristic fragment ions (e.g., [M-15]⁺ from the loss of a methyl group).[6]

Protocol 3: NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of an in-house standard.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7][8]

  • Spectral Analysis:

    • ¹H NMR: Analyze chemical shifts, integration, and splitting patterns to confirm the number and connectivity of protons on the aromatic ring and attached to the amine and hydroxyl groups.

    • ¹³C NMR: Confirm the number of unique carbon environments.

    • ¹⁹F NMR: Directly observe the fluorine atoms and their coupling with neighboring protons and carbons, which is highly characteristic of the substitution pattern.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to further confirm atom connectivity.[7]

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Amino-2,4-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the purity of synthesized intermediates is paramount to ensuring the validity of experimental results and the quality of the final active pharmaceutical ingredient (API). 5-Amino-2,4-difluorophenol is a valuable fluorinated building block in medicinal chemistry.[1] This guide provides a comparative analysis of key analytical techniques for assessing its purity, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate methods for their needs.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the unambiguous determination of the purity of a synthesized compound like this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative assessment of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for determining absolute purity and structural verification.

Comparative Purity of Aminodifluorophenol Isomers

The purity of aminodifluorophenol compounds can be influenced by the synthetic route and subsequent purification processes. Potential impurities may include starting materials, reagents, by-products from side reactions, or isomers formed during synthesis. Below is a comparative summary of the target compound and its positional isomers, which represent the most common process-related impurities.

Note: The data presented for this compound is representative, based on standard analytical outcomes for compounds of this class. The data for isomers is based on available information.

Table 1: Comparative Purity of Aminodifluorophenol Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Purity (%) Analytical Method Potential Impurities
This compound C₆H₅F₂NO 145.11 >98.5% HPLC, qNMR Positional isomers, residual solvents, starting nitro-compound
4-Amino-2,5-difluorophenol C₆H₅F₂NO 145.11 ≥98%[2] HPLC Other isomers, starting materials

| 2-Amino-4,5-difluorophenol | C₆H₅F₂NO | 145.11 | >97% | HPLC, GC-MS | Oxidative degradation products, other isomers |

Table 2: Comparison of Analytical Techniques for Purity Assessment

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between mobile and stationary phases. Absorption of radiofrequency by atomic nuclei in a magnetic field. Separation based on volatility followed by mass-based detection.
Information Provided Quantitative purity (area %), presence of non-volatile impurities. Absolute purity, structural confirmation, impurity identification. Identification and quantification of volatile and semi-volatile impurities.
Sensitivity High (ng to pg range). Moderate (µg to mg range). Very High (pg to fg range).
Sample Requirement Low (µg). High (mg). Very Low (ng to µg).
Analysis Time 20-40 minutes per sample. 5-15 minutes per sample. 30-60 minutes per sample.
Destructive? Yes. No. Yes.
Key Advantage Gold standard for routine purity testing and quality control. Absolute quantification without a specific reference standard of the analyte. Excellent for identifying volatile organic impurities and residual solvents.

| Limitation | Requires reference standards for absolute quantification. | Lower sensitivity compared to chromatographic methods. | Requires derivatization for non-volatile compounds; thermal degradation risk. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are robust starting points and may require optimization based on the specific instrumentation and impurity profile of the synthesized batch.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential non-volatile impurities and positional isomers.

1. Sample and Standard Preparation:

  • Solvent (Diluent): Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh ~5.0 mg of this compound reference standard and dissolve in 50.0 mL of diluent to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Interpretation:

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol determines the absolute purity of the synthesized compound using a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of synthesized this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and gently agitate to dissolve completely.

2. NMR Acquisition:

  • Spectrometer: 500 MHz or higher NMR spectrometer.

  • Experiment: ¹H NMR.

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Acquisition time: At least 4 seconds.

    • Number of scans: 16 or more for a good signal-to-noise ratio.

3. Data Analysis:

  • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x Purity_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, Purity_std = Purity of the internal standard.

Note: A complementary ¹⁹F NMR can also be run to provide further structural confirmation and detect any fluorine-containing impurities.

Protocol 3: Analysis of Volatile Impurities by GC-MS

This method requires a derivatization step to increase the volatility of the polar analyte. Silylation is a common and effective technique.[3]

1. Derivatization:

  • Accurately weigh ~1 mg of the synthesized sample into a 2 mL glass vial.

  • Add 100 µL of an anhydrous solvent (e.g., Pyridine) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before analysis.

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl methyl siloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Inlet Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 500 m/z.

3. Data Interpretation:

  • Identify the main peak corresponding to the di-silylated this compound.

  • Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST) and known potential impurities (e.g., derivatized residual solvents or starting materials).

Visualizing the Purity Assessment Process

Diagrams can effectively illustrate the workflow and logical connections in the purity assessment process.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation A Synthesized This compound B Prepare Stock Solutions (HPLC, GC-MS) A->B C Weigh Sample with Internal Standard (qNMR) A->C D HPLC Analysis B->D F GC-MS Analysis (with Derivatization) B->F E qNMR Analysis C->E G Quantitative Purity (Area %) D->G H Absolute Purity & Structural Confirmation E->H I Volatile Impurity Profile F->I J Final Purity Report & Certificate of Analysis G->J H->J I->J Technique_Selection Start Start: Assess Purity Need Q1 Need Absolute Purity & Structural ID? Start->Q1 Q2 Routine QC for Known Impurities? Q1->Q2 No A1 Use qNMR Q1->A1 Yes Q3 Volatile Impurities a Concern? Q2->Q3 No A2 Use HPLC Q2->A2 Yes A3 Use GC-MS Q3->A3 Yes End Combine Data for Full Profile Q3->End No A1->Q2 A2->Q3 A3->End

References

A Comparative Guide to 5-Amino-2,4-difluorophenol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Amino-2,4-difluorophenol has emerged as a valuable building block in medicinal chemistry, particularly in the design of potent kinase inhibitors. The strategic incorporation of fluorine atoms into the phenol (B47542) scaffold can significantly enhance metabolic stability and binding affinity of the final drug candidate. This guide provides a comparative analysis of the applications of this compound-derived compounds, with a focus on their performance as kinase inhibitors, and contrasts them with other relevant alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Kinase Inhibitors

The utility of this compound as a scaffold is best demonstrated by the biological activity of the molecules synthesized from it. Below is a comparison of kinase inhibitors derived from fluorinated aminophenols and other scaffolds.

Table 1: Comparative Inhibitory Activity of Fluorinated Aminophenol Derivatives against BRAFV600E

Derivatives of fluorinated aminophenols have shown significant promise in targeting the RAF/MEK/ERK signaling pathway, a critical cascade in many cancers. The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole (B57391) reverse amides incorporating a fluorinated aminophenol-like moiety against the BRAFV600E kinase and the downstream effector, phosphorylated ERK (p-ERK).[1]

Compound IDR' GroupBRAFV600E IC50 (µM)p-ERK EC50 (µM)
2 3-t-Bu0.0030.04
9 3-Et<0.00040.1
10 3-iPr<0.00040.05
11 3-OCHF30.00040.1
12 3-CF30.0030.4
13 4-t-Bu0.0090.05
14 4-Et0.0010.08
15 4-iPr0.0040.09
16 4-OCHF30.0010.1
17 4-CF30.0040.05
18 2-F, 5-CF30.0010.09
Table 2: Pyridine-Based Inhibitors Targeting Vaccinia-Related Kinases (VRK1 & VRK2)

The difluorophenol moiety has been identified as a key pharmacophoric feature in the development of inhibitors for human Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2), which are associated with cell division and neurological disorders.

CompoundTarget KinaseIC50 (nM)
26 VRK1150

This data highlights the potency of a difluorophenol-containing compound against VRK1, demonstrating the utility of this scaffold in targeting this specific kinase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are protocols for the synthesis of kinase inhibitors using aminophenol building blocks and for assessing their biological activity.

General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives[1]

This protocol outlines a general and versatile synthetic route for a core scaffold of kinase inhibitors involving the acylation of a fluorinated aminophenol.

1. Carboxylic Acid Activation:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added.

  • The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

2. Amide Bond Formation:

  • To the activated carboxylic acid mixture, a solution of 4-amino-2-(trifluoromethyl)phenol (B189850) (1.0 equivalent) in the same anhydrous solvent is added dropwise.

  • The reaction mixture is then stirred at room temperature for 12-24 hours.[1]

3. Work-up and Purification:

  • Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure.[1]

  • The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivative.

In Vitro Kinase Inhibition Assay for BRAFV600E[1]

This assay determines the potency of compounds in inhibiting the enzymatic activity of the BRAFV600E kinase.

1. Compound Preparation:

  • Test compounds are serially diluted, typically in DMSO, to generate a range of concentrations for IC50 determination.

2. Reaction Mixture Preparation:

  • In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable peptide substrate, and the diluted test compounds are combined in a kinase assay buffer.

3. Initiation of Reaction:

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

4. Signal Detection:

  • Following the incubation period, a detection reagent (e.g., a luciferase-based ATP detection reagent) is added to the wells. This reagent quantifies the amount of ATP remaining, which is inversely proportional to the kinase activity.

5. Data Analysis:

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay for VRK1[2]

This protocol is for determining the inhibitory effect of compounds on VRK1 kinase activity.

1. Reaction Setup:

  • Kinase assays are performed in a final volume of 30 µL containing kinase buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT, and 150 mM KCl), 5 µM ATP, and 5 µCi of [γ-32P]ATP.

  • 2 µg of GST-VRK1 protein and the desired concentrations of the kinase inhibitors are added.

  • 1 µg of recombinant histone H3 is used as a substrate.

2. Incubation:

  • The kinase, substrate, and inhibitor are pre-incubated for 10 minutes at 30°C before the addition of ATP.

  • The reactions are then incubated for 30 minutes at 30°C.

3. Stopping the Reaction:

  • The reaction is stopped by adding Laemmli buffer and boiling.

4. Analysis:

  • The proteins in the assay are separated by electrophoresis on a 12.5% SDS-polyacrylamide gel.

  • The gel is then autoradiographed to visualize the phosphorylated substrate, and the band intensities are quantified to determine the extent of inhibition.

Visualizing Key Pathways and Processes

Diagrams are essential for understanding the complex interactions in cellular signaling and experimental design.

RAF_MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Fluorinated Aminophenol Derivative Inhibitor->RAF

Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by fluorinated aminophenol derivatives.

Synthetic_Workflow cluster_0 Synthesis of Kinase Inhibitor Carboxylic_Acid Carboxylic Acid Activation Coupling Agent (e.g., HATU) Carboxylic_Acid->Activation Aminophenol This compound (or other aminophenol) Amide_Formation Amide Bond Formation Aminophenol->Amide_Formation Activation->Amide_Formation Purification Purification (Column Chromatography) Amide_Formation->Purification Final_Product Kinase Inhibitor Purification->Final_Product

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,4-difluorophenol
Reactant of Route 2
5-Amino-2,4-difluorophenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.